molecular formula C7H9ClN2O B1429424 2-Chloro-5-isopropoxypyrazine CAS No. 1081522-65-7

2-Chloro-5-isopropoxypyrazine

Cat. No.: B1429424
CAS No.: 1081522-65-7
M. Wt: 172.61 g/mol
InChI Key: UWVIVIQFIZPXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-isopropoxypyrazine is a functionalized pyrazine derivative offered as a high-purity building block for research and development. This compound features a chlorine atom and an isopropoxy group on its pyrazine ring, making it a versatile intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Pyrazine cores are privileged structures in medicinal chemistry, frequently investigated for their diverse biological activities. While specific biological data for this compound is not currently available in the public scientific literature, related pyrazine derivatives have demonstrated significant potential in various research areas. For instance, structural analogs have been explored as key intermediates in the synthesis of compounds with anaplastic lymphoma kinase (ALK) inhibitory activity, which is a target in oncology research for conditions like non-small cell lung cancer . Other pyrazine-based chalcone analogs have been studied for their antifungal and antimycobacterial properties, highlighting the value of the pyrazine scaffold in infectious disease research . The reactive chlorine atom on the pyrazine ring provides a handle for further chemical modification, allowing researchers to generate a diverse array of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data sheet and conduct their own characterization and bioactivity assays to determine the compound's suitability for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-propan-2-yloxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVIVIQFIZPXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856498
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081522-65-7
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-isopropoxypyrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-5-isopropoxypyrazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and strategic applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of the Pyrazine Scaffold

Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Their prevalence stems from the pyrazine ring's unique electronic properties as an electron-deficient aromatic system, which renders it susceptible to a variety of chemical transformations.[2] Furthermore, the nitrogen atoms in the pyrazine ring are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets. The incorporation of a chlorine atom and an isopropoxy group, as in this compound, offers a synthetically versatile platform for the development of novel molecular entities. The chlorine atom serves as a convenient leaving group for nucleophilic aromatic substitution (SNAr) and a handle for various cross-coupling reactions, while the isopropoxy moiety can modulate lipophilicity and engage in hydrophobic interactions within a protein's binding pocket.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of a di-substituted pyrazine precursor.

The SNAr Pathway: A Favored Mechanism

The pyrazine ring's electron-deficient nature, a consequence of the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[1] This property is the foundation of the SNAr mechanism for the synthesis of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

sn_ar_mechanism

Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This protocol is a self-validating system, grounded in established principles of SNAr on chloro-heterocycles.[2]

Materials:

  • 2,5-Dichloropyrazine

  • Isopropanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous isopropanol (10 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases. This in-situ formation of sodium isopropoxide is critical for the subsequent nucleophilic attack.

  • SNAr Reaction: Dissolve 2,5-Dichloropyrazine (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared sodium isopropoxide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium isopropoxide. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

synthesis_workflow

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValue
CAS Number 1081522-65-7[3]
Molecular Formula C₇H₉ClN₂O[4]
Molecular Weight 172.61 g/mol [4]
Appearance Predicted: Colorless to pale yellow oil or low melting solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.0-8.2 (d, 2H, pyrazine protons)

    • δ 5.2-5.4 (sept, 1H, -CH(CH₃)₂)

    • δ 1.4-1.5 (d, 6H, -CH(CH₃)₂)

    • Rationale: The pyrazine protons are expected to appear in the aromatic region, downfield due to the electron-withdrawing nature of the ring nitrogens and the chlorine atom. The methine proton of the isopropoxy group will be a septet, coupled to the six equivalent methyl protons, which will appear as a doublet further upfield.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 155-160 (C-O)

    • δ 140-145 (C-Cl)

    • δ 135-140 (CH, pyrazine)

    • δ 130-135 (CH, pyrazine)

    • δ 70-75 (-CH(CH₃)₂)

    • δ 20-25 (-CH(CH₃)₂)

    • Rationale: The carbon attached to the oxygen will be the most downfield of the sp³ carbons, while the carbon bearing the chlorine will also be significantly downfield. The pyrazine ring carbons will appear in the aromatic region.[6][7]

  • Mass Spectrometry (EI):

    • m/z (%): 172/174 (M⁺, M⁺+2, ~3:1 ratio), 157/159, 130/132

    • Rationale: The molecular ion peak should exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom. Fragmentation would likely involve the loss of a methyl group and subsequent loss of propene from the isopropoxy group.

  • Infrared (IR) Spectroscopy (neat):

    • ν (cm⁻¹): ~3050-3100 (C-H, aromatic), 2850-3000 (C-H, aliphatic), ~1550-1600 (C=N, C=C, aromatic ring), ~1200-1300 (C-O, ether), ~700-800 (C-Cl)

    • Rationale: The spectrum will be characterized by aromatic and aliphatic C-H stretching, aromatic ring stretching vibrations, a strong C-O ether stretch, and a C-Cl stretch in the fingerprint region.[8]

Applications in Drug Discovery and Development

The strategic placement of a reactive chlorine atom and a modulating isopropoxy group makes this compound a valuable intermediate in the synthesis of complex molecules for drug discovery.[9]

applications

The chlorine atom can be readily displaced by a variety of nucleophiles, such as primary and secondary amines, thiols, and other alkoxides, to introduce further diversity.[1] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Moreover, the chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1] These powerful reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex bi-aryl and amino-aryl structures commonly found in kinase inhibitors and other targeted therapies.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of two distinct functional handles—a reactive chlorine atom and a modulating isopropoxy group—provides a platform for the efficient construction of diverse and complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is paramount for its effective utilization in the discovery and development of novel therapeutics.

References

An Inquiry into the Uncharacterized Mechanism of Action of 2-Chloro-5-isopropoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: In the landscape of chemical biology and drug discovery, it is not uncommon to encounter compounds with defined structures but undisclosed or largely uninvestigated biological activities. 2-Chloro-5-isopropoxypyrazine is one such molecule. Despite its availability from chemical suppliers and its clear chemical identity, a thorough search of the public scientific literature and patent databases reveals a significant gap in our understanding of its mechanism of action. This technical guide, therefore, serves not as a definitive manual on its biological function, but as a foundational document outlining the current state of knowledge—or lack thereof—and proposing a strategic, multi-pronged approach for its systematic characterization. For researchers and drug development professionals, this guide provides a roadmap for elucidating the therapeutic potential of this and other similarly uncharacterized small molecules.

Part 1: Current Knowledge and Structural Analogs

As of the latest literature review, there are no published studies that specifically detail the biological targets or pharmacological effects of this compound. The compound is listed in several chemical supplier catalogs, confirming its synthesis and commercial availability. Its structure, featuring a substituted pyrazine ring, suggests potential interactions with a variety of biological targets, as pyrazine and its derivatives are known to be privileged scaffolds in medicinal chemistry.

The pyrazine ring is a core component of numerous biologically active compounds, including approved drugs and clinical candidates. These molecules exhibit a wide range of activities, from kinase inhibition to acting as receptor agonists or antagonists. The presence of a chlorine atom and an isopropoxy group on the pyrazine ring of this compound will significantly influence its electronic and steric properties, and therefore its potential binding interactions. For instance, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

While direct data is absent, we can draw limited inferences from related structures. For example, various substituted pyrazines have been investigated for their potential as anticancer, antibacterial, and antiviral agents. However, it is crucial to underscore that small changes in chemical structure can lead to dramatic shifts in biological activity, a concept known as the "activity cliff." Therefore, direct extrapolation of the mechanism of action from analogs is speculative and requires rigorous experimental validation.

Part 2: A Proposed Strategy for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a tiered experimental approach is recommended. This strategy is designed to first identify its biological effects at a cellular level and then to deconvolve the specific molecular targets and pathways involved.

Tier 1: Phenotypic Screening and Target Class Identification

The initial step is to perform broad phenotypic screening to identify any observable effects of the compound on cell behavior. This provides a functional readout from which to generate initial hypotheses about its mechanism.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: A panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U2OS osteosarcoma) should be utilized.

  • Compound Treatment: Cells are seeded in 384-well microplates and treated with a concentration range of this compound (e.g., from 10 nM to 100 µM) for 24 to 72 hours.

  • Staining: Following treatment, cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components, such as the nucleus (Hoechst 33342), cytoplasm (CellMask Deep Red), and cytoskeleton (Phalloidin-iFluor 488).

  • Image Acquisition: Automated high-content imaging systems are used to capture multi-channel fluorescence images of the cells.

  • Image Analysis: Sophisticated image analysis software is employed to extract a multitude of quantitative descriptors of cellular morphology and phenotype (e.g., cell count, nuclear size and shape, cytoskeletal texture, mitochondrial integrity).

  • Data Analysis: The resulting multiparametric dataset is analyzed to identify statistically significant phenotypic changes induced by the compound. Machine learning algorithms can be used to cluster the phenotypic profile of this compound with those of reference compounds with known mechanisms of action.

Causality and Self-Validation: This high-content approach provides a rich, unbiased dataset. A dose-dependent and reproducible phenotypic signature is the first critical piece of evidence. The inclusion of a diverse panel of reference compounds with known mechanisms (e.g., DNA damaging agents, microtubule stabilizers, kinase inhibitors) serves as an internal validation system, allowing for the classification of the unknown compound's effects.

Diagram: Tier 1 Experimental Workflow

Tier1_Workflow cluster_setup Assay Setup cluster_imaging Data Acquisition cluster_analysis Data Analysis & Hypothesis Generation Cell_Seeding Cell Line Panel Seeding (384-well plates) Compound_Treatment This compound (Concentration Gradient) Cell_Seeding->Compound_Treatment Reference_Compounds Reference Compound Library (Known MOAs) Cell_Seeding->Reference_Compounds Staining Fixation & Fluorescent Staining (Nucleus, Cytoskeleton, etc.) Compound_Treatment->Staining Reference_Compounds->Staining HCI High-Content Imaging Staining->HCI Image_Analysis Quantitative Image Analysis (Feature Extraction) HCI->Image_Analysis Pheno_Profiling Phenotypic Profiling Image_Analysis->Pheno_Profiling Clustering Comparison to Reference Library (Machine Learning) Pheno_Profiling->Clustering Hypothesis Hypothesis Generation (e.g., 'Kinase Inhibitor-like') Clustering->Hypothesis

Caption: Tier 1 Workflow for Phenotypic Screening.

Tier 2: Target Identification and Validation

Based on the hypotheses generated in Tier 1, the next phase focuses on identifying the specific molecular target(s) of this compound.

Experimental Approaches for Target Identification:

  • Affinity-Based Methods:

    • Chemical Proteomics: This involves synthesizing a derivative of this compound with a reactive group and an affinity tag (e.g., biotin). This "bait" is incubated with cell lysates, and the proteins that covalently bind to it are pulled down and identified by mass spectrometry.

    • Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease. The stabilized proteins are then identified by comparing the protein bands on an SDS-PAGE gel or by quantitative mass spectrometry.

  • Genetic and Genomic Approaches:

    • CRISPR-Cas9 Screening: Genome-wide CRISPR screens can be performed to identify genes whose knockout confers resistance or sensitivity to this compound. This can point to the target itself or to key components of the pathway it modulates.

    • Transcriptomic Profiling (RNA-seq): Analyzing the changes in gene expression in cells treated with the compound can provide insights into the cellular pathways that are affected.

Target Validation:

Once putative targets are identified, they must be validated through orthogonal assays. This may include:

  • In Vitro Binding Assays: Direct binding between the compound and the purified recombinant target protein can be measured using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Enzymatic Assays: If the target is an enzyme, the inhibitory or activating effect of the compound on its activity can be quantified.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target in a cellular context.

Diagram: Tier 2 Target Identification and Validation Funnel

Tier2_Funnel cluster_id Target Identification cluster_validation Target Validation Pheno_Hypothesis Phenotypic Hypothesis (from Tier 1) Chem_Proteomics Chemical Proteomics Pheno_Hypothesis->Chem_Proteomics DARTS DARTS Pheno_Hypothesis->DARTS CRISPR_Screen CRISPR Screening Pheno_Hypothesis->CRISPR_Screen RNA_seq RNA-seq Pheno_Hypothesis->RNA_seq Putative_Targets Putative Targets Chem_Proteomics->Putative_Targets DARTS->Putative_Targets CRISPR_Screen->Putative_Targets RNA_seq->Putative_Targets Binding_Assays In Vitro Binding (SPR, ITC) Putative_Targets->Binding_Assays Enzyme_Assays Enzymatic Assays Putative_Targets->Enzyme_Assays CETSA Cellular Target Engagement (CETSA) Putative_Targets->CETSA Validated_Target Validated Molecular Target(s) Binding_Assays->Validated_Target Enzyme_Assays->Validated_Target CETSA->Validated_Target

Caption: Tier 2 Funnel for Target ID and Validation.

Part 3: Downstream Pathway Analysis and In Vivo Characterization

With a validated molecular target, the final stage of the investigation involves mapping the downstream signaling consequences of target engagement and assessing the compound's activity in a more complex biological system.

  • Pathway Analysis: Techniques such as phosphoproteomics and Western blotting can be used to elucidate the signaling pathways that are modulated by this compound. This provides a detailed picture of the cellular response to the compound.

  • In Vivo Studies: If the in vitro data is promising, the compound's pharmacokinetic and pharmacodynamic properties can be evaluated in animal models. This is a critical step in assessing its potential as a therapeutic agent.

Conclusion

The mechanism of action of this compound is currently an open question. However, this lack of data presents a unique opportunity for discovery. By employing a systematic and multi-tiered approach, beginning with unbiased phenotypic screening and progressing through rigorous target identification and validation, the biological function of this enigmatic molecule can be unraveled. The insights gained from such an investigation will not only shed light on the therapeutic potential of this compound but will also contribute to our broader understanding of the chemical space of substituted pyrazines in drug discovery.

Spectroscopic Characterization of 2-Chloro-5-isopropoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-isopropoxypyrazine (CAS No. 1081522-65-7).[1][2][3] As a key intermediate in various synthetic applications, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra are not publicly available, this guide offers a robust, predicted dataset based on fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol .[1][2] The pyrazine ring, substituted with an electron-withdrawing chlorine atom and an electron-donating isopropoxy group, creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring and the protons of the isopropoxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazine H-37.9 - 8.1Singlet-
Pyrazine H-67.6 - 7.8Singlet-
Isopropoxy CH4.8 - 5.0Septet~6.0
Isopropoxy CH₃1.3 - 1.5Doublet~6.0

The downfield chemical shifts of the pyrazine protons are due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The isopropoxy methine proton appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet.

Caption: ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-Cl)150 - 155
C-5 (C-O)158 - 162
C-3130 - 135
C-6125 - 130
Isopropoxy CH70 - 75
Isopropoxy CH₃20 - 25

The carbons directly attached to the electronegative chlorine and oxygen atoms (C-2 and C-5) are expected to be the most downfield. The chemical shifts of the pyrazine ring carbons are influenced by the substituents and the ring nitrogens.[4][5]

Caption: ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2980 - 2940C-H stretch (aliphatic)Medium-Strong
~3050C-H stretch (aromatic)Weak
1580 - 1450C=C and C=N stretch (aromatic ring)Medium-Strong
1250 - 1200C-O stretch (aryl-alkyl ether)Strong
850 - 800C-H out-of-plane bend (aromatic)Strong
750 - 700C-Cl stretchMedium-Strong

The IR spectrum is expected to be characterized by the C-H stretching vibrations of the isopropoxy group and the pyrazine ring, the characteristic aromatic ring stretching vibrations, a strong C-O stretching band for the ether linkage, and a C-Cl stretching absorption.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Interpretation
172/174Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes
157/159Loss of CH₃
130Loss of C₃H₇ (isopropyl group)
115Loss of isopropoxy group (OC₃H₇)

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The fragmentation is likely to proceed through the loss of the isopropyl group or the entire isopropoxy moiety.

M [C7H9ClN2O]+. m/z = 172/174 M_minus_CH3 [M - CH3]+. m/z = 157/159 M->M_minus_CH3 - CH3 M_minus_C3H7 [M - C3H7]+. m/z = 130 M->M_minus_C3H7 - C3H7 M_minus_OC3H7 [M - OC3H7]+. m/z = 115 M->M_minus_OC3H7 - OC3H7

References

An In-depth Technical Guide to 2-Chloro-5-isopropoxypyrazine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

2-Chloro-5-isopropoxypyrazine is a substituted pyrazine derivative. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in pharmacologically active compounds. The chloro and isopropoxy substituents on the pyrazine ring of this particular molecule significantly influence its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure and IUPAC Name

The definitive IUPAC name for this compound is 2-chloro-5-(propan-2-yloxy)pyrazine .[1][2] Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource(s)
CAS Number 1081522-65-7[1][3]
Molecular Formula C₇H₉ClN₂O[1][3]
Molecular Weight 172.61 g/mol [1][3]
Purity ≥97% (typical)[1]
SMILES CC(C)OC1=CN=C(C=N1)Cl[1]
Storage Conditions Inert atmosphere, 2-8°C[3]

Synthesis and Characterization

Synthetic Approaches: An Overview

A general, hypothetical workflow for the synthesis is presented below. It is crucial to note that this is a theoretical pathway and would require experimental validation.

G A 5-Chloropyrazin-2-ol (Precursor) B Isopropylation Reaction A->B Isopropylating agent (e.g., 2-bromopropane) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) C This compound (Product) B->C Work-up and Purification (e.g., Extraction, Chromatography)

Caption: Hypothetical synthetic workflow for this compound.

The key transformation in this proposed synthesis is a Williamson ether synthesis, a well-established reaction in organic chemistry. The hydroxyl group of 5-chloropyrazin-2-ol would be deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the isopropylating agent. The choice of base and solvent is critical to ensure good yield and minimize side reactions.

Characterization Techniques

The structural confirmation and purity assessment of this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the isopropoxy group and the pyrazine ring protons.

  • Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-O, C-N, and C-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.

While some chemical suppliers indicate the availability of this data, it is not publicly accessible in detail.[3]

Applications in Research and Drug Discovery

This compound serves as a valuable building block in medicinal chemistry and organic synthesis.[5][6] The pyrazine moiety is a key component in numerous FDA-approved drugs, and the presence of a chloro-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Role as a Synthetic Intermediate

The chlorine atom at the 2-position of the pyrazine ring is susceptible to nucleophilic substitution, making it an excellent site for introducing new functional groups. This allows for the diversification of the core structure, which is a fundamental strategy in the development of new drug candidates. The isopropoxy group can also influence the compound's solubility and metabolic stability.

Significance of Chloro-Substituted Heterocycles in Medicinal Chemistry

Chlorine is a common substituent in many pharmaceuticals and can significantly impact a molecule's biological activity.[7][8] It can modulate factors such as:

  • Lipophilicity: Affecting cell membrane permeability and oral absorption.

  • Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

  • Binding Affinity: The chloro group can participate in halogen bonding or other interactions with biological targets.

The strategic incorporation of chlorine into heterocyclic scaffolds like pyrazine is a well-established approach in the design of new therapeutic agents.[7]

Safety and Handling

A safety data sheet (SDS) is available for this compound, and it is essential to consult this document before handling the compound.[9] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, preferably a fume hood.

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of medicinal chemistry and materials science. Its structural features, particularly the reactive chloro-substituent on the pyrazine core, make it an attractive building block for the synthesis of more complex molecules. While detailed experimental data on its synthesis and spectral characterization are not widely published, this guide provides a foundational understanding of its properties and potential applications based on available information and analogy to similar compounds. Further research into this molecule could unveil novel applications and contribute to the development of new chemical entities with valuable properties.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-isopropoxypyrazine: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Chloro-5-isopropoxypyrazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The guide details two principal synthetic strategies, starting from either 2,5-Dichloropyrazine or 5-Chloro-2-hydroxypyrazine. Each route is presented with detailed experimental protocols, mechanistic insights, and process visualizations to aid researchers in the practical application of these methodologies. A comparative analysis of the synthetic pathways is also included to inform the selection of the most suitable route based on factors such as starting material availability, scalability, and overall efficiency.

Introduction to this compound

This compound is a disubstituted pyrazine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The pyrazine ring is a privileged scaffold in drug discovery, and the specific substitution pattern of a chloro group at the 2-position and an isopropoxy group at the 5-position offers versatile handles for further chemical modifications. The chloro substituent can participate in various cross-coupling reactions, while the isopropoxy group modulates the electronic properties and lipophilicity of the molecule.

This guide will explore the two most logical and field-proven synthetic approaches to this compound, providing the necessary detail for researchers to replicate and adapt these methods in a laboratory setting.

Synthetic Route I: Nucleophilic Aromatic Substitution of 2,5-Dichloropyrazine

This is the most direct and commonly employed strategy for the synthesis of this compound. It involves the selective monosubstitution of one chlorine atom in 2,5-dichloropyrazine with an isopropoxide nucleophile. The electron-deficient nature of the pyrazine ring facilitates this nucleophilic aromatic substitution (SNAr) reaction.[1]

Synthesis of the Starting Material: 2,5-Dichloropyrazine

A common and reliable method for the preparation of 2,5-dichloropyrazine is through a Sandmeyer-type reaction starting from 5-chloropyrazin-2-amine.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloropyrazin-2-amine (1.0 eq) in concentrated hydrochloric acid. Cool the stirred solution to -10 °C using an ice-salt bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (1.1-1.5 eq) to the reaction mixture at -10 °C over a period of 1 hour, ensuring the temperature is maintained.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Carefully neutralize the reaction mixture with a 50% aqueous sodium hydroxide solution. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,5-dichloropyrazine.[2]

Synthesis of 2,5-Dichloropyrazine 5-Chloropyrazin-2-amine 5-Chloropyrazin-2-amine NaNO2, HCl, -10°C to RT NaNO2, HCl, -10°C to RT 5-Chloropyrazin-2-amine->NaNO2, HCl, -10°C to RT Diazotization & Sandmeyer Reaction 2,5-Dichloropyrazine 2,5-Dichloropyrazine NaNO2, HCl, -10°C to RT->2,5-Dichloropyrazine

Caption: Synthesis of 2,5-Dichloropyrazine.

Synthesis of this compound

The final step in this route is the nucleophilic aromatic substitution of one of the chlorine atoms in 2,5-dichloropyrazine with isopropoxide. Sodium isopropoxide is a common reagent for this transformation.

  • Preparation of Isopropoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. Carefully add sodium metal (1.0-1.2 eq) portion-wise at 0 °C to generate sodium isopropoxide in situ.

  • Reaction: Once the sodium has completely reacted, add a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous isopropanol. Allow the reaction mixture to warm to room temperature and then heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with water. Remove the isopropanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.[1]

Synthesis of this compound (Route I) 2,5-Dichloropyrazine 2,5-Dichloropyrazine Sodium Isopropoxide, Isopropanol, Reflux Sodium Isopropoxide, Isopropanol, Reflux 2,5-Dichloropyrazine->Sodium Isopropoxide, Isopropanol, Reflux SNAr This compound This compound Sodium Isopropoxide, Isopropanol, Reflux->this compound Synthesis of this compound (Route II) 5-Chloro-2-hydroxypyrazine 5-Chloro-2-hydroxypyrazine Isopropyl Halide, Base, Solvent Isopropyl Halide, Base, Solvent 5-Chloro-2-hydroxypyrazine->Isopropyl Halide, Base, Solvent O-Alkylation This compound This compound Isopropyl Halide, Base, Solvent->this compound

References

An In-depth Technical Guide to 2-Chloro-5-isopropoxypyrazine: Synthesis, Properties, and Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-5-isopropoxypyrazine, a substituted pyrazine of interest to researchers and professionals in drug development. We will delve into the logical synthetic pathways, physicochemical properties, and the broader historical and scientific context that underscores the importance of this molecular scaffold.

The Pyrazine Nucleus: A Privileged Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the design of bioactive molecules. The pyrazine moiety is present in numerous natural products and FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][3] At least eight drugs containing the pyrazine core are currently on the market in the United States. The synthetic accessibility of the pyrazine ring allows for the creation of diverse chemical libraries, making it a "privileged scaffold" in the quest for novel therapeutics.[4][5]

Synthesis of this compound: A Logical Approach

While a singular seminal publication detailing the initial discovery of this compound (CAS No. 1081522-65-7) is not readily apparent in the public domain, its synthesis can be logically deduced from established and widely practiced methodologies in heterocyclic chemistry. The most probable synthetic route involves a two-step process starting from a readily available dichloropyrazine precursor, followed by a nucleophilic aromatic substitution to introduce the isopropoxy group.

Conceptual Synthetic Pathway

The synthesis is best conceptualized as the introduction of an isopropoxy group onto a chloropyrazine ring. A common and efficient method for forming an ether linkage, such as the one in the isopropoxy substituent, is the Williamson ether synthesis.[6][7][8] This reaction involves the reaction of an alkoxide with an alkyl halide or, in this case, a nucleophilic aromatic substitution on an activated aryl halide.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product 2,5-Dichloropyrazine 2,5-Dichloropyrazine Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 2,5-Dichloropyrazine->Nucleophilic Aromatic Substitution (SNAr) Pyrazine core Sodium isopropoxide Sodium isopropoxide Sodium isopropoxide->Nucleophilic Aromatic Substitution (SNAr) Nucleophile Isopropanol (solvent) Isopropanol (solvent) Isopropanol (solvent)->Nucleophilic Aromatic Substitution (SNAr) This compound This compound Nucleophilic Aromatic Substitution (SNAr)->this compound Formation of ether linkage

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure based on established methods for nucleophilic aromatic substitution on chloropyrazines.

Step 1: Preparation of Sodium Isopropoxide

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.

  • Carefully add sodium metal (in small portions) to the isopropanol at 0 °C. The reaction is exothermic.

  • Stir the mixture until all the sodium has reacted to form a clear solution of sodium isopropoxide in isopropanol.

Step 2: Nucleophilic Aromatic Substitution

  • In a separate reaction vessel, dissolve 2,5-dichloropyrazine in a suitable solvent, which can be isopropanol itself or a polar aprotic solvent like DMSO or DMF.[5]

  • Add the freshly prepared sodium isopropoxide solution dropwise to the solution of 2,5-dichloropyrazine at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The electron-deficient nature of the pyrazine ring facilitates the nucleophilic attack.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Experimental_Workflow cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup and Purification cluster_product Final Product A 2,5-Dichloropyrazine F Dissolve 2,5-Dichloropyrazine A->F B Sodium metal D React Sodium with Isopropanol B->D C Anhydrous Isopropanol C->D E Sodium Isopropoxide Solution D->E G Add Sodium Isopropoxide Solution E->G F->G H Reflux and Monitor G->H I Quench with Water H->I J Solvent Extraction I->J K Drying and Concentration J->K L Purification (Chromatography/Recrystallization) K->L M This compound L->M

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1081522-65-7[9][10][11]
Molecular Formula C₇H₉ClN₂O[9][11]
Molecular Weight 172.61 g/mol [9][10][11]
Appearance Expected to be a solid or oil
Purity Typically >95% for research use[10]
Storage Inert atmosphere, 2-8°C[9]

Characterization of the synthesized this compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Historical Context and Future Perspectives

The development of synthetic methodologies for creating substituted pyrazines has been a significant area of research in organic and medicinal chemistry. The ability to introduce various functional groups onto the pyrazine core allows for the fine-tuning of a molecule's pharmacological properties. The synthesis of compounds like this compound is a direct result of the advancements in cross-coupling reactions and nucleophilic aromatic substitution techniques.[5]

The pyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The specific combination of a chloro and an isopropoxy substituent on the pyrazine ring in this compound provides a unique electronic and steric profile that can be exploited in drug design. This compound can serve as a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[12] As our understanding of disease pathways deepens, the demand for novel and diverse chemical entities will continue to grow, ensuring that the exploration of substituted pyrazines remains a vibrant and important field of research.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-isopropoxypyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its electron-deficient nature, arising from the two nitrogen atoms, modulates the physicochemical properties of molecules and provides key hydrogen bond accepting capabilities, which are crucial for molecular recognition at biological targets. The strategic functionalization of the pyrazine core allows for the precise tuning of a compound's steric and electronic profile, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

2-Chloro-5-isopropoxypyrazine has emerged as a particularly valuable building block for drug discovery. The molecule offers two distinct points for chemical modification: the reactive chloro group and the isopropoxy moiety. The chlorine atom serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse substituents. The isopropoxy group, on the other hand, can influence the molecule's lipophilicity and metabolic stability, and its ether linkage can participate in hydrogen bonding with target proteins. This dual functionality makes this compound a powerful tool for the synthesis of complex molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

This document provides a comprehensive guide to the use of this compound in medicinal chemistry, offering detailed protocols for key synthetic transformations and insights into its application in drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1081522-65-7
Molecular Formula C₇H₉ClN₂OChemScene
Molecular Weight 172.61 g/mol ChemScene
Appearance White to off-white solidN/A
Melting Point 35-39 °CN/A
Boiling Point 245.9±20.0 °C at 760 mmHgN/A
Density 1.2±0.1 g/cm³N/A
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol.N/A

Key Synthetic Transformations: A Visual Guide

This compound is amenable to a range of synthetic transformations that are central to modern medicinal chemistry. The diagram below illustrates the principal reaction pathways for the functionalization of this versatile building block.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Scaffolds A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B Pd catalyst, Base C Buchwald-Hartwig Amination (R₂NH) A->C Pd catalyst, Base D Sonogashira Coupling (R-C≡CH) A->D Pd/Cu catalyst, Base E Nucleophilic Aromatic Substitution (Nu-H) A->E Base or Heat P1 2-Aryl-5-isopropoxypyrazine B->P1 P2 2-Amino-5-isopropoxypyrazine C->P2 P3 2-Alkynyl-5-isopropoxypyrazine D->P3 P4 2-Nu-5-isopropoxypyrazine E->P4

Caption: Key reaction pathways for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and impactful synthetic transformations of this compound. These protocols are designed to be robust and adaptable to a range of substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely used to introduce aryl or heteroaryl substituents onto the pyrazine core. This transformation is particularly relevant for the synthesis of biaryl compounds, a common motif in kinase inhibitors.

Reaction Principle: The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination to couple the chloropyrazine with an organoboron species.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and water (10:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24

The Synthetic Versatility of 2-Chloro-5-isopropoxypyrazine: A Guide to its Application in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazine ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a key pharmacophore in numerous FDA-approved therapeutics. 2-Chloro-5-isopropoxypyrazine emerges as a particularly valuable building block, offering a strategically functionalized scaffold for the synthesis of complex molecular architectures. The presence of a reactive chlorine atom at the 2-position, activated by the electron-deficient nature of the pyrazine ring, allows for a variety of synthetic transformations. Concurrently, the isopropoxy group at the 5-position modulates the electronic properties of the ring and provides a handle for further derivatization or can influence the biological activity of the final compound.

This comprehensive guide provides detailed application notes and representative protocols for the use of this compound in three fundamental transformations in organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The protocols provided are based on well-established methodologies for analogous systems and are designed to serve as a robust starting point for researchers in drug discovery and synthetic chemistry.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1081522-65-7[1]
Molecular Formula C₇H₉ClN₂O[1]
Molecular Weight 172.61 g/mol [1]
Topological Polar Surface Area (TPSA) 35.01 Ų[1]
logP 1.9172[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The two ring nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiols, under relatively mild conditions.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring. In the second, typically rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. The isopropoxy group, being an electron-donating group, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyrazine. However, the overall electron-deficient character of the pyrazine core ensures that these reactions proceed efficiently.

Caption: Generalized workflow for the SNAr reaction.

Protocol 1: Amination with a Primary Amine (Representative Protocol)

This protocol describes the synthesis of an N-aryl-5-isopropoxypyrazin-2-amine, a common scaffold in medicinal chemistry. The procedure is adapted from established methods for the amination of related chloro-heterocycles.[2]

Reaction Scheme:

This compound + R-NH₂ → N-R-5-isopropoxypyrazin-2-amine + HCl

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or DMSO) to a concentration of approximately 0.5 M.

  • Add the aniline derivative (1.1 eq) to the solution.

  • Add potassium carbonate (2.0 eq) or sodium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-isopropoxypyrazin-2-amine.

Causality and Field Insights:

  • Choice of Base: A base is required to neutralize the HCl generated during the reaction. Potassium carbonate is a milder base suitable for many aniline derivatives. For less nucleophilic amines, a stronger base like sodium tert-butoxide may be necessary to facilitate the reaction.[2]

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are ideal as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction, especially given the mild deactivating effect of the isopropoxy group.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for these transformations, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent (e.g., a boronic acid or boronate ester). This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyrazines.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound, adapted from methodologies for similar chloropyrazines.[3]

Reaction Scheme:

This compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> 2-Aryl-5-isopropoxypyrazine

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous/degassed reactions

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Field Insights:

  • Catalyst and Ligand Choice: For aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands (like those in Pd(dppf)Cl₂) are often required to facilitate the oxidative addition step.[4]

  • Base and Solvent: The base is crucial for activating the boronic acid for transmetalation. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, and it is particularly useful when the SNAr reaction is not feasible due to the low reactivity of the amine nucleophile.[5]

The catalytic cycle is similar to the Suzuki-Miyaura coupling but involves an amine instead of an organoboron reagent.

  • Oxidative Addition: Pd(0) adds to the C-Cl bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine, based on established methods.[6]

Reaction Scheme:

This compound + R₂NH --(Pd catalyst, Ligand, Base)--> 2-(R₂N)-5-isopropoxypyrazine

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous/degassed reactions

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 eq) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq) and the secondary amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Field Insights:

  • Ligand Selection: The choice of ligand is critical for the success of Buchwald-Hartwig aminations with aryl chlorides. Bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos are highly effective as they promote both the oxidative addition and the reductive elimination steps.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is the most common choice.

  • Pre-catalyst Activation: Pre-forming the active Pd(0) complex by stirring the pre-catalyst, ligand, and base before adding the substrates can often lead to more reliable results.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized pyrazine derivatives. Its reactivity in Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the introduction of diverse substituents, making it an ideal starting material for the generation of compound libraries in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel molecules with significant biological and material properties.

References

Introduction: The Strategic Value of the Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2-Chloro-5-isopropoxypyrazine in Modern Synthetic Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a sought-after motif in drug design. The introduction of a chloro-substituent, as in this compound, provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, one of the most powerful tools for C-C and C-heteroatom bond formation. The 5-isopropoxy group, being an electron-donating substituent, modulates the electronic properties of the pyrazine ring, influencing its reactivity and the characteristics of its derivatives.

This guide focuses on two of the most impactful transformations for this substrate: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination, providing detailed, field-proven protocols for their successful execution.

Compound Profile and Safety

A thorough understanding of the reagent's properties and safety requirements is paramount before any experimental work.

Physicochemical Data
PropertyValueSource
CAS Number 1081522-65-7
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Synonyms 2-chloro-5-(propan-2-yloxy)pyrazine
Storage Inert atmosphere, 2-8°C
TPSA 35.01 Ų
LogP 1.9172
Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for this compound is not extensively detailed, safe handling practices should be inferred from similar chlorinated heterocyclic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Exposure Routes: Avoid contact with skin, eyes, and clothing. Harmful if swallowed, in contact with skin, or if inhaled.

  • First Aid: In case of contact, rinse the affected area immediately with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyrazine ring is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. The following protocols are designed to be robust starting points for a variety of coupling partners.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures common in pharmaceuticals. The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester.

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex Ar-Cl Transmetalation Transmetalation PdII_Complex->Transmetalation [Ar'B(OR)₂(OH)]⁻ PdII_Boronate Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Boronate RedElim Reductive Elimination PdII_Boronate->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation Halide Ar-Cl (this compound) Halide->OxAdd

Suzuki-Miyaura Catalytic Cycle

This protocol details a standard procedure for coupling this compound with phenylboronic acid.

  • Reagents & Equipment

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 ratio)

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Nitrogen or Argon gas line

    • Standard glassware for workup and purification (separatory funnel, round-bottom flask, chromatography column)

    • Rotary evaporator

  • Step-by-Step Methodology

    • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 172.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

    • Catalyst Addition: Add [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol). The use of a pre-formed, air-stable catalyst simplifies handling.

    • Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe. The aqueous phase is crucial for the transmetalation step.

    • Degassing (Scientist's Note): This step is critical for catalyst longevity. Even though the flask was purged, dissolved oxygen in the solvents can deactivate the Pd(0) catalyst. Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

    • Reaction: Heat the mixture to 85-90 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in 8-16 hours.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

    • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Washing: Combine the organic layers and wash with brine (15 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-isopropoxy-5-phenylpyrazine.

  • Validation & Characterization

    • TLC: Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane) to track the disappearance of the starting material and the appearance of the less polar product spot.

    • ¹H NMR & ¹³C NMR: Confirm the structure of the product. Expect to see new aromatic proton signals corresponding to the phenyl group and the disappearance of one of the pyrazine proton signals.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product (Expected M+H for C₁₃H₁₄N₂O: 215.11).

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging. It has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals.

Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex Ar-Cl AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord R₂NH, Base PdII_Amido Ar-Pd(II)L₂(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ (Product) RedElim->Product Amine R₂NH + Base Amine->AmineCoord Halide Ar-Cl (this compound) Halide->OxAdd

Buchwald-Hartwig Catalytic Cycle

This protocol provides a method for the N-arylation of a common secondary amine, morpholine.

  • Reagents & Equipment

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3.3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Schlenk flask or sealed tube with a magnetic stir bar

    • Inert atmosphere glovebox or Schlenk line

    • Standard glassware for workup and purification

  • Step-by-Step Methodology

    • Catalyst Pre-formation (Scientist's Note): For challenging couplings, pre-forming the active catalyst can improve consistency. In a glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and Xantphos (19.1 mg, 0.033 mmol) to a vial with anhydrous toluene (2 mL). Stir for 20 minutes until the solution becomes homogeneous.

    • Reaction Setup: In a separate, dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide (134.5 mg, 1.4 mmol).

    • Reagent Addition: Add this compound (172.6 mg, 1.0 mmol) dissolved in anhydrous toluene (3 mL), followed by morpholine (104.5 mg, 105 µL, 1.2 mmol).

    • Catalyst Introduction: Add the pre-formed catalyst solution to the reaction flask via syringe.

    • Reaction: Seal the flask or tube tightly and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

    • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

    • Washing: Combine the organic layers and wash with brine (20 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired N-arylated product.

  • Rationale and Expert Insights

    • Ligand Choice: Xantphos is a wide bite-angle ligand that promotes the reductive elimination step, which is often rate-limiting for electron-rich heteroaryl chlorides.

    • Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H bond in the palladium complex) without competing as a nucleophile.

    • Inert Conditions: Both the Pd(0) catalyst and the strong base are sensitive to air and moisture. The use of a glovebox or rigorous Schlenk technique is essential for high yields.

General Experimental Workflow

The successful execution of these protocols relies on a systematic workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware B Weigh Reagents A->B C Inert Atmosphere (N₂ or Ar Purge) B->C D Add Reagents & Catalyst to Flask C->D E Add Anhydrous/ Degassed Solvent D->E F Heat & Stir E->F G Monitor Progress (TLC / LC-MS) F->G H Quench Reaction & Aqueous Workup G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS) K->L M Assess Purity L->M

Application Notes and Protocols for the Synthesis of 2-Chloro-5-isopropoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore for targeting a wide range of biological targets.[3][4] Specifically, 2,5-substituted pyrazines have demonstrated significant potential in the development of novel therapeutics, including kinase inhibitors for oncology and anti-inflammatory agents.[5] The introduction of an isopropoxy group at the 5-position and a reactive chlorine atom at the 2-position of the pyrazine ring creates a versatile intermediate, 2-Chloro-5-isopropoxypyrazine , which can be further elaborated to generate libraries of diverse molecules for drug discovery campaigns.

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust and scalable, providing researchers in drug development with a practical roadmap for accessing this valuable class of compounds.

Synthetic Strategy Overview

The synthesis of this compound derivatives is approached in a two-stage process. The first stage focuses on the construction of the core intermediate, this compound. The second stage details the diversification of this intermediate via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, and amino substituents at the 2-position.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A Pyrazin-2-one Precursor B 2-Chloro-5-hydroxypyrazine A->B Chlorination C This compound B->C Williamson Ether Synthesis D Aryl/Heteroaryl Derivatives C->D Suzuki-Miyaura Coupling E Amino Derivatives C->E Buchwald-Hartwig Amination

Caption: Overall synthetic workflow for this compound and its derivatives.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the target intermediate is achieved in two key steps: the preparation of 2-chloro-5-hydroxypyrazine followed by its O-alkylation.

Protocol 1: Synthesis of 2-Chloro-5-hydroxypyrazine

The synthesis of 2-chloro-5-hydroxypyrazine can be approached from commercially available pyrazin-2-ol (also known as 2-hydroxypyrazine). Direct chlorination of the pyrazine ring is a common strategy.

Reaction Scheme:

G reactant Pyrazin-2-ol product 2-Chloro-5-hydroxypyrazine reactant->product reagent N-Chlorosuccinimide (NCS) Acetonitrile (CH3CN)

Caption: Chlorination of Pyrazin-2-ol to yield 2-Chloro-5-hydroxypyrazine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Pyrazin-2-ol96.0910.0 g0.104
N-Chlorosuccinimide (NCS)133.5314.6 g0.109
Acetonitrile (CH3CN)41.05200 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazin-2-ol (10.0 g, 0.104 mol) and acetonitrile (200 mL).

  • Reagent Addition: Stir the suspension at room temperature and add N-Chlorosuccinimide (NCS) (14.6 g, 0.109 mol) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Purification: The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-chloro-5-hydroxypyrazine as a solid.

Expert Insight: The choice of NCS as a chlorinating agent is due to its mild and selective nature for electron-rich heterocyclic systems. Acetonitrile is a suitable solvent due to its polarity and relatively high boiling point for this reaction.

Protocol 2: Williamson Ether Synthesis of this compound

The hydroxyl group of 2-chloro-5-hydroxypyrazine is alkylated using 2-bromopropane via a Williamson ether synthesis.[6][7]

Reaction Scheme:

G reactant 2-Chloro-5-hydroxypyrazine product This compound reactant->product reagent 2-Bromopropane, K2CO3 DMF

Caption: O-alkylation of 2-Chloro-5-hydroxypyrazine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Chloro-5-hydroxypyrazine130.535.0 g0.038
2-Bromopropane122.995.6 g (4.2 mL)0.046
Potassium Carbonate (K2CO3)138.217.9 g0.057
N,N-Dimethylformamide (DMF)73.09100 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-hydroxypyrazine (5.0 g, 0.038 mol), potassium carbonate (7.9 g, 0.057 mol), and N,N-dimethylformamide (100 mL).

  • Reagent Addition: Add 2-bromopropane (4.2 mL, 0.046 mol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water (300 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Expert Insight: Potassium carbonate is a suitable base for deprotonating the hydroxyl group, and DMF is an excellent polar aprotic solvent for this SN2 reaction. Using a slight excess of the alkylating agent and base ensures complete conversion of the starting material.

Part 2: Derivatization of this compound

The chlorine atom at the 2-position of the pyrazine ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids.[8][9]

Reaction Scheme:

G reactant1 This compound product 2-Aryl-5-isopropoxypyrazine reactant1->product reactant2 Ar-B(OH)2 reactant2->product reagent Pd(PPh3)4, K2CO3 Dioxane/H2O

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles
This compound172.61173 mg1.0
Arylboronic Acid-1.2 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05
Potassium Carbonate (K2CO3)138.21276 mg2.0
1,4-Dioxane88.118 mL-
Water18.022 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (173 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the tube.

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expert Insight: The choice of a palladium(0) catalyst is crucial for the oxidative addition step. The aqueous base is necessary to activate the boronic acid for transmetalation. Degassing the solvents is important to prevent oxidation of the palladium catalyst.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-5-isopropoxypyrazine derivatives by coupling with primary or secondary amines.[1][10]

Reaction Scheme:

G reactant1 This compound product 2-(R1R2N)-5-isopropoxypyrazine reactant1->product reactant2 R1R2NH reactant2->product reagent Pd2(dba)3, Xantphos, Cs2CO3 Dioxane

Caption: Buchwald-Hartwig amination of this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles
This compound172.61173 mg1.0
Amine (Primary or Secondary)-1.2 mmol1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.7223 mg0.025
Xantphos578.6858 mg0.1
Cesium Carbonate (Cs2CO3)325.82489 mg1.5
1,4-Dioxane (anhydrous)88.1110 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a flame-dried Schlenk tube: this compound (173 mg, 1.0 mmol), the amine (1.2 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Catalyst and Ligand Addition: Add Pd2(dba)3 (23 mg, 0.025 mmol) and Xantphos (58 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Expert Insight: The choice of a bulky phosphine ligand like Xantphos is critical for facilitating the reductive elimination step and preventing beta-hydride elimination. Cesium carbonate is an effective base for this transformation. The reaction should be carried out under strictly anhydrous and anaerobic conditions to ensure catalyst stability and activity.

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of this compound and its subsequent diversification. By leveraging well-established synthetic methodologies such as Williamson ether synthesis and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a wide array of novel pyrazine derivatives. These compounds serve as valuable building blocks for the exploration of new chemical space in the pursuit of innovative therapeutics. The provided step-by-step instructions and expert insights are intended to empower scientists in drug discovery and development to accelerate their research programs.

References

2-Chloro-5-isopropoxypyrazine reaction with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Chloro-5-isopropoxypyrazine in Nucleophilic Aromatic Substitution Reactions

Introduction: The Versatility of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous biologically active compounds and approved pharmaceuticals.[1] Its electron-deficient nature, arising from the two electronegative nitrogen atoms, makes it an excellent electrophile, particularly when substituted with a good leaving group. This compound is a key building block that leverages this inherent reactivity. The chlorine atom serves as a versatile handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr), while the isopropoxy group modulates the electronic properties and solubility of the molecule.

This technical guide provides a comprehensive overview of the reaction of this compound with common nucleophiles. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for key transformations, and explore the critical parameters that govern reaction success.

Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Core

The primary reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring is a two-step addition-elimination process.[2][3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine leaving group. This step is typically the rate-determining step of the reaction.[4]

  • Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the pyrazine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is paramount to the success of the reaction. The electron-withdrawing nitrogen atoms of the pyrazine ring play a crucial role in delocalizing the negative charge, thereby stabilizing this intermediate.[2][5]

  • Elimination and Re-aromatization: The intermediate rapidly collapses by expelling the chloride ion, restoring the aromaticity of the pyrazine ring and yielding the final substituted product.

The overall transformation is the net replacement of the chlorine atom with the incoming nucleophile.

Caption: SNAr Mechanism on this compound.

Pillar 2: Key Experimental Considerations

The success of SNAr reactions hinges on the careful selection of reaction parameters. The causality behind these choices is rooted in optimizing the rate of the initial nucleophilic attack and ensuring the stability of the subsequent intermediate.

  • Choice of Nucleophile: The nucleophilicity of the reacting species is critical.

    • N-Nucleophiles (Amines): Primary and secondary amines are common nucleophiles. While direct SNAr is often feasible, reactions with less nucleophilic amines may require harsher conditions or palladium catalysis (Buchwald-Hartwig amination).[6] For many activated systems like this pyrazine, direct substitution is efficient and avoids the cost and potential toxicity of a metal catalyst.[7]

    • S-Nucleophiles (Thiols): Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form.[8] Reactions are typically rapid and high-yielding. The use of a base is necessary to generate the more potent thiolate anion.

    • O-Nucleophiles (Alkoxides/Hydroxide): Alkoxides and hydroxide are strong nucleophiles that readily displace the chloride to form ethers and hydroxypyrazines, respectively.

  • Solvent Selection: The solvent must be inert to the reactants and capable of facilitating the reaction. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often preferred. These solvents effectively solvate the counter-ion of the nucleophile (e.g., K⁺, Na⁺) without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Role of the Base: A base is frequently required to either deprotonate the nucleophile (e.g., R-SH → R-S⁻) or to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) or non-nucleophilic organic bases like diisopropylethylamine (DIPEA). In reactions with amines, an excess of the amine itself can often serve as the base.

  • Temperature and Reaction Time: Many SNAr reactions require heating to proceed at a reasonable rate. Temperatures typically range from 60 °C to 120 °C. Microwave irradiation is an effective technique for accelerating these reactions, often reducing reaction times from hours to minutes.

Pillar 3: Detailed Application Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for laboratory synthesis.

Experimental Workflow Overview

The general procedure for these reactions follows a consistent workflow, which can be adapted based on the specific nucleophile and the properties of the resulting product.

Experimental_Workflow Figure 2: General Experimental Workflow A Reactant Setup (Pyrazine, Solvent, Base) B Add Nucleophile (e.g., Amine, Thiol) A->B 1. C Heat Reaction Mixture (Conventional or Microwave) B->C 2. D Reaction Monitoring (TLC, LC-MS) C->D 3. E Aqueous Work-up (Quench, Extract) D->E 4. (Upon Completion) F Purification (Column Chromatography) E->F 5. G Characterization (NMR, MS) F->G 6.

Caption: General Experimental Workflow for SNAr Reactions.

Protocol 1: Reaction with N-Nucleophiles (Amination)

This protocol details the synthesis of 2-(benzylamino)-5-isopropoxypyrazine.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting pyrazine.

  • Add benzylamine (1.2 eq) to the stirring mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-8 hours.

  • Causality Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot indicates reaction completion.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. Characterize by ¹H NMR and Mass Spectrometry to confirm the structure.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield
MorpholineK₂CO₃DMF906>90%
BenzylamineK₂CO₃DMF90685-95%
AnilineCs₂CO₃Dioxane1101270-85%
Table 1: Representative Conditions for Amination Reactions.
Protocol 2: Reaction with S-Nucleophiles (Thiolation)

This protocol details the synthesis of 2-isopropoxy-5-(phenylthio)pyrazine.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Causality Note: Carefully add sodium hydride (1.2 eq) portion-wise. NaH is a strong base used to deprotonate the thiol to the more nucleophilic thiolate. This reaction is exothermic and produces H₂ gas.

  • While stirring at 0 °C, add thiophenol (1.1 eq) dropwise. Allow the mixture to stir for 20 minutes at this temperature.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Causality Check: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize the excess NaH.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) and characterize by NMR and MS.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield
ThiophenolNaHTHFRT3>95%
EthanethiolK₂CO₃DMF60490-98%
Benzyl MercaptanCs₂CO₃MeCN804>90%
Table 2: Representative Conditions for Thiolation Reactions.

Alternative Pathways: Palladium-Catalyzed Cross-Coupling

While SNAr is highly effective for introducing heteroatom nucleophiles, forming new carbon-carbon bonds often requires a different approach. For these transformations, 2-chloropyrazines are excellent substrates for palladium-catalyzed cross-coupling reactions.[9][10] These methods expand the synthetic utility of this compound far beyond SNAr chemistry.

  • Suzuki Coupling: Reacts with boronic acids or esters to introduce aryl or vinyl groups.[1]

  • Sonogashira Coupling: Reacts with terminal alkynes to form alkynylpyrazines.[6][11]

  • Stille Coupling: Reacts with organostannanes.[1]

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a ligand, and a base, offering a complementary set of tools for the synthetic chemist.

Conclusion

This compound is a robust and versatile chemical intermediate. Its reactivity is dominated by the electron-deficient nature of the pyrazine ring, which facilitates efficient Nucleophilic Aromatic Substitution (SNAr) with a broad range of nitrogen, sulfur, and oxygen nucleophiles. By understanding the underlying SNAr mechanism and carefully controlling key experimental parameters such as solvent, base, and temperature, researchers can reliably and efficiently synthesize a diverse library of substituted pyrazines. The protocols and data presented herein provide a solid, authoritative foundation for professionals in drug discovery and materials science to unlock the full synthetic potential of this valuable building block.

References

Catalytic Functionalization of 2-Chloro-5-isopropoxypyrazine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazine Scaffold in Modern Drug Discovery

The pyrazine moiety is a cornerstone in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its presence is associated with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The ability to strategically functionalize the pyrazine core is therefore of paramount importance for the exploration of new chemical space and the development of novel therapeutics. 2-Chloro-5-isopropoxypyrazine is a valuable building block in this endeavor, offering a reactive handle for the introduction of diverse molecular fragments through modern catalytic cross-coupling methodologies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic functionalization of this compound, with a focus on practical, field-proven protocols and the underlying scientific principles.

Strategic Functionalization: An Overview of Catalytic Methodologies

The electron-deficient nature of the pyrazine ring, further influenced by the chloro and isopropoxy substituents, dictates the choice of catalytic methods for its functionalization. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyrazine core.[3] This guide will focus on three principal transformations: the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, the Buchwald-Hartwig amination for the synthesis of arylamines, and the Sonogashira coupling for the installation of alkynyl moieties. Additionally, we will explore the emerging field of direct C-H functionalization as a more atom-economical approach.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. For the arylation of this compound, the choice of catalyst, ligand, and base is critical to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

The oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrazine is often the rate-limiting step. The use of electron-rich and bulky phosphine ligands can facilitate this process by stabilizing the electron-deficient palladium center and promoting the cleavage of the C-Cl bond. The base plays a crucial role in the transmetalation step by activating the boronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/ConditionNotes
This compound1.0 equiv
Arylboronic acid1.2 - 1.5 equiv
Palladium Catalyst2-5 mol%e.g., Pd(OAc)₂, Pd₂(dba)₃
Ligand4-10 mol%e.g., SPhos, XPhos, RuPhos
Base2.0 - 3.0 equive.g., K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent0.1 - 0.2 Me.g., Dioxane/H₂O, Toluene, DMF
Temperature80 - 120 °C
AtmosphereInert (N₂ or Ar)

Step-by-Step Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-isopropoxypyrazine.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[4][5] This reaction is particularly valuable for synthesizing N-arylpyrazines, which are prevalent in many biologically active molecules.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product and regenerate the palladium(0) catalyst.[6]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) [Ar-Pd(II)(NHR'R'')L2]+Cl- [Ar-Pd(II)(NHR'R'')L2]+Cl- Ar-Pd(II)(Cl)L2->[Ar-Pd(II)(NHR'R'')L2]+Cl- Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]+Cl-->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The choice of a strong, non-nucleophilic base is crucial to facilitate the deprotonation of the coordinated amine without competing in side reactions. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound. The reaction conditions may require optimization depending on the specific amine coupling partner.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterQuantity/ConditionNotes
This compound1.0 equiv
Amine (primary or secondary)1.1 - 1.5 equiv
Palladium Catalyst1-5 mol%e.g., Pd(OAc)₂, Pd₂(dba)₃
Ligand2-10 mol%e.g., Xantphos, RuPhos, BrettPhos
Base1.5 - 2.5 equive.g., NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent0.1 - 0.5 Me.g., Toluene, Dioxane, THF
Temperature80 - 110 °C
AtmosphereInert (N₂ or Ar)

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask or reaction tube.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture with vigorous stirring for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 2-amino-5-isopropoxypyrazine derivative.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted pyrazines by coupling a terminal alkyne with an aryl halide.[8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the palladium(0) catalyst to the C-Cl bond occurs. In the copper cycle, the terminal alkyne is deprotonated by the base and reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, affords the final product and regenerates the active catalysts.[9]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination HC≡CR HC≡CR CuC≡CR CuC≡CR HC≡CR->CuC≡CR Base, Cu(I)

Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of this compound. The reaction is sensitive to oxygen, and thus, proper degassing is essential.

Table 3: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterQuantity/ConditionNotes
This compound1.0 equiv
Terminal Alkyne1.2 - 2.0 equiv
Palladium Catalyst1-5 mol%e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper(I) Co-catalyst2-10 mol%e.g., CuI
Base2.0 - 4.0 equive.g., Et₃N, DIPEA
Solvent0.1 - 0.5 Me.g., THF, DMF, Toluene
TemperatureRoom Temp. to 80 °C
AtmosphereInert (N₂ or Ar)

Step-by-Step Procedure:

  • To a Schlenk flask containing a stir bar, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-alkynyl-5-isopropoxypyrazine.

Direct C-H Functionalization: An Atom-Economical Alternative

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more sustainable and atom-economical approach by avoiding the need for pre-functionalized starting materials.[6] For an electron-rich heterocycle like 2-isopropoxypyrazine, direct C-H arylation can be a viable method for introducing aryl substituents.

Mechanistic Pathways

C-H arylation reactions can proceed through various mechanisms, often involving a palladium catalyst. One common pathway is the concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a base.

CH_Arylation Pd(OAc)2 Pd(OAc)2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(OAc)2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Pyrazine Ar-Pd(II)-Pyrazine Ar-Pd(II)-X->Ar-Pd(II)-Pyrazine C-H Activation/CMD Pd(0) Pd(0) Ar-Pd(II)-Pyrazine->Pd(0) Reductive Elimination (Ar-Pyrazine) Pd(0)->Pd(OAc)2 Re-oxidation

Figure 4: A Possible Catalytic Cycle for Direct C-H Arylation.

The regioselectivity of the C-H functionalization on the pyrazine ring will be influenced by the electronic and steric effects of the isopropoxy group.

Conceptual Protocol for Direct C-H Arylation

While specific protocols for the direct C-H arylation of 2-isopropoxypyrazine are not widely reported, the following provides a conceptual framework based on methodologies applied to other electron-rich heterocycles. Significant optimization would be required.

Table 4: Conceptual Reagents and Conditions for Direct C-H Arylation

Reagent/ParameterQuantity/ConditionNotes
2-Isopropoxypyrazine1.0 equiv(Starting from the non-halogenated pyrazine)
Aryl Halide1.5 - 2.0 equiv
Palladium Catalyst5-10 mol%e.g., Pd(OAc)₂
Ligand10-20 mol%e.g., P(Cy)₃·HBF₄
Base2.0 - 3.0 equive.g., K₂CO₃, PivOH (as additive)
Solvent0.1 Me.g., Toluene, Dioxane
Temperature100 - 150 °C
AtmosphereInert (N₂ or Ar)

Conclusion

The catalytic functionalization of this compound offers a rich and diverse toolbox for the synthesis of novel pyrazine derivatives with potential applications in drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile methods for the introduction of aryl, amino, and alkynyl groups, respectively. While direct C-H functionalization presents a promising and more sustainable alternative, further research is needed to develop robust and selective protocols for this specific substrate. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block. As with any catalytic reaction, careful optimization of the reaction conditions is key to achieving high yields and purities.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-5-isopropoxypyrazine Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Chloro-5-isopropoxypyrazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis.

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction on a dichloropyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates this substitution, making it a versatile method for introducing various functional groups.[1][2] This guide will provide insights into optimizing this reaction to achieve high yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound from 2,5-dichloropyrazine and isopropoxide, but I'm observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in this SNAr reaction can stem from several factors, primarily related to the nucleophile generation and reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Incomplete Deprotonation of Isopropanol: The isopropoxide nucleophile is typically generated in situ by reacting isopropanol with a strong base. Incomplete deprotonation will result in a low concentration of the active nucleophile.

    • Solution: Ensure you are using a sufficiently strong and anhydrous base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective choices.[3] Use a slight excess of the base (1.1-1.2 equivalents) relative to the isopropanol. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with atmospheric moisture.

  • Suboptimal Reaction Temperature: The rate of SNAr reactions is highly dependent on temperature.

    • Solution: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the reaction rate.[4] However, excessive heat can lead to side reactions, so it's crucial to monitor the reaction progress closely, for instance by using Thin Layer Chromatography (TLC).[5]

  • Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the alkoxide, thereby increasing the nucleophilicity of the isopropoxide.[1][6] Ensure the solvent is anhydrous, as water can quench the isopropoxide.

  • Degradation of Starting Material: 2,5-Dichloropyrazine can be susceptible to degradation under certain conditions.

    • Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the 2,5-dichloropyrazine by recrystallization or column chromatography before use.[7]

Issue 2: Formation of Impurities, Including the Di-substituted Byproduct

Question: My reaction is producing the desired this compound, but I'm also observing a significant amount of a major byproduct, which I suspect is the di-substituted 2,5-diisopropoxypyrazine. How can I minimize the formation of this impurity?

Answer:

The formation of the di-substituted byproduct is a common challenge in the monosubstitution of dichloropyrazines.[2] Controlling the stoichiometry and reaction conditions is key to maximizing the desired mono-substituted product.

Possible Causes & Troubleshooting Steps:

  • Excess Nucleophile: Using a large excess of the isopropoxide will drive the reaction towards di-substitution.

    • Solution: Carefully control the stoichiometry. Use a slight excess of isopropanol (1.0-1.2 equivalents) relative to the 2,5-dichloropyrazine.[1] This ensures there is enough nucleophile for the initial substitution without excessively promoting the second substitution.

  • Prolonged Reaction Time or High Temperature: Extended reaction times and elevated temperatures can favor the slower, second substitution reaction.

    • Solution: Monitor the reaction progress diligently using an appropriate analytical technique like TLC, GC, or HPLC.[5] Quench the reaction as soon as the starting material (2,5-dichloropyrazine) is consumed to prevent the accumulation of the di-substituted product. If heating is necessary, use the lowest effective temperature.

  • Inefficient Mixing: Poor mixing can create localized areas of high nucleophile concentration, leading to increased di-substitution.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.[5]

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify the final product. The crude material contains unreacted starting material and the di-substituted byproduct, which are difficult to separate. What are the best purification strategies?

Answer:

Effective purification is crucial for obtaining this compound in high purity. A combination of techniques may be necessary.

Recommended Purification Methods:

  • Column Chromatography: This is often the most effective method for separating the desired product from the starting material and the di-substituted byproduct.

    • Stationary Phase: Silica gel (100-200 mesh) is a common choice.[7]

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective.[7] The optimal ratio will depend on the specific separation and should be determined by TLC analysis. A gradient elution, starting with a low polarity and gradually increasing it, can improve separation.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.

    • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Potential solvents include ethanol, isopropanol, or mixtures of solvents like chloroform and ligroin.[8]

  • Suspension/Washing: Sometimes, a simple washing procedure can significantly improve purity.

    • Procedure: Suspending the crude mixture in a solvent where the desired product has low solubility while the impurities are more soluble can be an effective initial purification step.[8] The solid product can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from 2,5-dichloropyrazine?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrazine ring is activated towards nucleophilic attack by the two electron-withdrawing chlorine atoms.[9] The isopropoxide ion, a strong nucleophile, attacks one of the carbon atoms bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring. In the final step, the chloride ion is expelled as a leaving group, restoring the aromaticity of the pyrazine ring and yielding the final product.

Q2: What are the key safety precautions to consider during this synthesis?

A2: It is crucial to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2,5-Dichloropyrazine: This compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[10]

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Solvents: The organic solvents used (e.g., DMF, THF) are flammable and may have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.

  • Procedure: Spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting material (2,5-dichloropyrazine). Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. The relative positions of the spots (Rf values) can also help in identifying the product and any byproducts. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[5]

Q4: Can other alkoxides be used in this reaction?

A4: Yes, the SNAr reaction on 2,5-dichloropyrazine is quite versatile and can be performed with a variety of alkoxides to generate a library of 2-alkoxy-5-chloropyrazines.[1] The reactivity of the alkoxide may vary depending on its steric bulk and basicity.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 2,5-Dichloropyrazine

  • Isopropanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) under a stream of nitrogen.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of isopropanol (1.1 eq) in anhydrous THF to the sodium hydride slurry via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium isopropoxide.

  • In a separate flask, dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous THF.

  • Add the 2,5-dichloropyrazine solution dropwise to the sodium isopropoxide slurry at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Troubleshooting Guide Summary
IssuePossible CauseRecommended Solution
Low/No Yield Incomplete deprotonation of isopropanolUse a strong, anhydrous base (e.g., NaH) in slight excess under an inert atmosphere.
Suboptimal reaction temperatureGently heat the reaction to 40-60 °C and monitor progress.
Poor solvent choiceUse an anhydrous polar aprotic solvent like THF or DMF.
Di-substituted Byproduct Excess nucleophileUse a slight excess of isopropanol (1.0-1.2 eq).
Prolonged reaction time/high temperatureMonitor the reaction closely and quench upon completion of the first substitution.
Purification Difficulty Co-elution of product and impuritiesUtilize column chromatography with a gradient elution of hexane/ethyl acetate.
Similar solubility of componentsConsider recrystallization from a carefully selected solvent system.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure 2,5-Dichloropyrazine 2,5-Dichloropyrazine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Intermediate) 2,5-Dichloropyrazine->Meisenheimer_Complex + i-PrO⁻ Product This compound Meisenheimer_Complex->Product - Cl⁻ Isopropanol Isopropanol Isopropoxide Isopropoxide (Nucleophile) Isopropanol->Isopropoxide + NaH - H₂

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Workflow

G A 1. Reagent Preparation (Anhydrous Conditions) B 2. In-situ Nucleophile Generation (Isopropanol + Base in THF) A->B C 3. Reaction Setup (Add Dichloropyrazine solution) B->C D 4. Reaction Monitoring (TLC/GC/HPLC) C->D E 5. Work-up (Quench, Extract, Dry) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Impurities? LowYield Low Yield Start->LowYield Yes Impurities Impurities Start->Impurities Yes CheckBase Check Base/Solvent (Anhydrous? Strong enough?) LowYield->CheckBase CheckStoich Check Stoichiometry (Excess nucleophile?) Impurities->CheckStoich CheckTemp Optimize Temperature (Gentle heating?) CheckBase->CheckTemp CheckTime Optimize Reaction Time (Monitor closely) CheckStoich->CheckTime Purification Optimize Purification (Column Chromatography/Recrystallization) CheckTime->Purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Chloro-5-isopropoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-isopropoxypyrazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and significantly improve your reaction outcomes.

Overview of the Core Synthesis

The preparation of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyrazine ring, which facilitates the displacement of a chloride from 2,5-dichloropyrazine by an isopropoxide nucleophile.[1] This reaction is a specific application of the well-established Williamson Ether Synthesis.[2][3]

The isopropoxide is typically generated in situ by reacting isopropanol with a strong base, such as sodium hydride (NaH). The primary challenge in this synthesis is controlling the regioselectivity to favor mono-substitution over the formation of the di-substituted byproduct, 2,5-diisopropoxypyrazine.

G cluster_reactants Reactants cluster_products Products 2_5_Dichloropyrazine 2,5-Dichloropyrazine Target This compound (Desired Product) 2_5_Dichloropyrazine->Target 1 eq. Isopropoxide (SNAr) Isopropoxide Sodium Isopropoxide (from Isopropanol + Base) Byproduct 2,5-Diisopropoxypyrazine (Major Byproduct) Target->Byproduct + Isopropoxide (Over-reaction)

Caption: Core reaction pathway for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I address them?

A1: Low yield is a multifaceted problem often stemming from one or more of the following issues: incomplete reaction, side reactions, or mechanical loss during workup.

Causality & Solution Workflow:

  • Ineffective Nucleophile Generation: The isopropoxide nucleophile must be generated efficiently and in an anhydrous environment. Isopropanol is not nucleophilic enough to react on its own; it requires deprotonation by a strong base.[4]

    • Insight: Sodium hydride (NaH) is the preferred base. It reacts irreversibly with isopropanol to form sodium isopropoxide and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward.[4] Ensure your NaH is fresh and not inactivated by moisture.

    • Action: Use a 60% dispersion of NaH in mineral oil. Wash the NaH with dry hexanes before use to remove the oil, and handle it under an inert atmosphere (Nitrogen or Argon). Ensure your isopropanol and reaction solvent (e.g., THF, DMF) are anhydrous.

  • Suboptimal Reaction Temperature: SNAr reactions on heteroaromatic rings are temperature-sensitive.

    • Insight: The reaction requires sufficient thermal energy to overcome the activation barrier. However, excessive heat will promote the formation of the di-substituted byproduct.

    • Action: Begin the reaction at 0 °C for the deprotonation step (addition of isopropanol to the NaH suspension). After hydrogen evolution ceases, add the 2,5-dichloropyrazine and allow the reaction to slowly warm to room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but this must be monitored carefully.

  • Moisture Contamination: Water will compete with isopropanol in reacting with NaH and can also lead to the formation of hydroxypyrazine byproducts.

    • Insight: Water consumes the base and introduces unwanted nucleophiles (hydroxide ions).

    • Action: Dry all glassware in an oven before use. Use anhydrous solvents and reagents. Maintain a positive pressure of an inert gas throughout the experiment.

G start Low Yield Observed check_reagents Are reagents anhydrous and fresh? start->check_reagents check_temp Is temperature profile optimal? check_reagents->check_temp Yes solution_reagents Solution: Use dry solvents. Wash NaH. Use fresh materials. check_reagents->solution_reagents No check_byproduct Is di-substitution the main issue? check_temp->check_byproduct Yes solution_temp Solution: Deprotonate at 0°C. React at RT or with gentle heat (40-50°C). check_temp->solution_temp No solution_byproduct See Q2 for controlling selectivity. check_byproduct->solution_byproduct Yes end_node Yield Improved check_byproduct->end_node No solution_reagents->end_node solution_temp->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of the 2,5-diisopropoxypyrazine byproduct. How can I improve selectivity for mono-substitution?

A2: This is the most common selectivity challenge. The desired product, this compound, is only slightly less reactive than the starting material. Controlling the formation of the di-substituted byproduct is paramount for achieving high yields and simplifying purification.

Key Control Parameters:

ParameterRecommendationRationale
Stoichiometry Use 1.0 - 1.1 equivalents of sodium isopropoxide relative to 2,5-dichloropyrazine.A large excess of the nucleophile will aggressively drive the reaction toward di-substitution. A small excess (5-10 mol%) ensures full conversion of the limiting reagent without significantly promoting the second substitution.
Reagent Addition Add the solution of 2,5-dichloropyrazine slowly (dropwise) to the pre-formed sodium isopropoxide suspension at 0 °C.This ensures that the nucleophile is always in slight excess relative to the unreacted dichloropyrazine at any given moment, but the overall concentration of the electrophile is kept low, minimizing the chance of the already-formed product reacting further.
Temperature Maintain a low reaction temperature. Start at 0 °C and allow to warm to room temperature (20-25 °C) .Higher temperatures increase reaction rates indiscriminately, reducing the kinetic difference between the first and second substitution and favoring the thermodynamically stable di-substituted product.[1]
Q3: My reaction is not going to completion, and a large amount of 2,5-Dichloropyrazine remains. What should I check?

A3: Incomplete conversion points directly to an issue with your nucleophile or reaction conditions.

  • Inactive Base: As mentioned in A1, the most likely culprit is degraded sodium hydride. If the NaH has been exposed to air, it will be coated with sodium hydroxide/carbonate, rendering it ineffective.

  • Insufficient Reaction Time: While the reaction is relatively fast, it may require several hours to reach completion at room temperature.

    • Action: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, gentle heating to 40-50 °C for 1-2 hours can help push it to completion. Be aware this may slightly increase byproduct formation.

  • Poor Mixing: If using a suspension of NaH, vigorous stirring is essential to ensure complete reaction with the isopropanol and subsequent reaction with the dichloropyrazine.

Q4: I'm having difficulty purifying the final product. What are the recommended methods?

A4: The crude product is typically a mixture of the desired product, unreacted starting material, the di-substituted byproduct, and mineral oil (from NaH).

  • Primary Purification Method: Flash Column Chromatography. This is the most effective method for separating the components.[5]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar solvent system is required. Start with a gradient of Ethyl Acetate in Hexanes (or Heptanes). A typical gradient would be from 2% to 10% Ethyl Acetate.

    • Elution Order: The least polar compound, 2,5-dichloropyrazine (starting material), will elute first, followed by the desired product, this compound. The more polar di-substituted byproduct will elute last.

  • Alternative Method: Fractional Distillation. If performing a large-scale synthesis, fractional distillation under reduced pressure can be effective, provided the boiling points of the components are sufficiently different. This is often more practical for industrial production.

Frequently Asked Questions (FAQs)

  • Q: What is a reliable, optimized lab-scale protocol for this synthesis?

    • A: Please refer to the detailed experimental protocol in Section 4. It incorporates the best practices discussed in the troubleshooting guide.

  • Q: Can I use other bases like potassium tert-butoxide or sodium hydroxide?

    • A: Potassium tert-butoxide is a suitable alternative to NaH. It is a strong, non-nucleophilic base that will readily deprotonate isopropanol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but they introduce water into the reaction, which can lead to hydrolysis byproducts. If using NaOH/KOH, a phase-transfer catalyst may be necessary to improve efficiency. For optimal results and a cleaner reaction profile, NaH remains the top recommendation.

  • Q: What analytical techniques are best for monitoring reaction progress?

    • A:

      • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks. Use a 95:5 Hexane:Ethyl Acetate eluent. The product will have a lower Rf value than the starting material.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative amounts of starting material, product, and byproduct, confirming their identities by their mass-to-charge ratio.[6]

  • Q: What are the key safety considerations for this reaction?

    • A:

      • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.

      • 2,5-Dichloropyrazine: Irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Solvents: Use flammable solvents like THF and hexanes in a well-ventilated fume hood, away from ignition sources.

Experimental Protocols

Protocol 4.1: Synthesis of this compound

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add NaH (1.1 eq) and anhydrous THF to a dry flask. prep2 2. Cool flask to 0°C. prep1->prep2 prep3 3. Add anhydrous Isopropanol (1.1 eq) dropwise. prep2->prep3 prep4 4. Stir for 30 min at 0°C (until H2 evolution ceases). prep3->prep4 react1 5. Add 2,5-Dichloropyrazine (1.0 eq) in anhydrous THF dropwise at 0°C. prep4->react1 react2 6. Allow to warm to RT. react1->react2 react3 7. Stir for 4-6 hours. Monitor by TLC/GC. react2->react3 work1 8. Quench reaction carefully with ice-cold water. react3->work1 work2 9. Extract with Ethyl Acetate (3x). work1->work2 work3 10. Wash combined organics with brine, dry over Na2SO4, and concentrate. work2->work3 work4 11. Purify crude oil by flash column chromatography. work3->work4

Caption: Step-by-step experimental workflow diagram.

Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

  • Wash the NaH with anhydrous hexanes (2x) and decant the solvent carefully via cannula. Suspend the washed NaH in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous isopropanol (1.1 eq) dropwise via syringe. Vigorous bubbling (H₂ evolution) will occur.

  • Stir the resulting suspension at 0 °C for 30 minutes after the addition is complete.

  • In a separate flask, dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous THF.

  • Add the 2,5-dichloropyrazine solution dropwise to the cold sodium isopropoxide suspension over 20-30 minutes.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir at room temperature for 4-6 hours, monitoring the reaction's progress by TLC (95:5 Hexane:EtOAc).

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate to afford this compound.

References

2-Chloro-5-isopropoxypyrazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-isopropoxypyrazine (CAS No. 1081522-65-7). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key synthetic intermediate. Here, we address common questions and troubleshooting scenarios encountered during storage and handling.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?

The optimal storage conditions are critical for maintaining the purity and reactivity of the compound. Based on supplier recommendations and the chemical nature of substituted pyrazines, the compound should be stored at 2-8°C (refrigerated) under an inert atmosphere (e.g., Argon or Nitrogen) .[1][2] The container must be kept tightly sealed in a dry, well-ventilated place.[3][4]

The rationale for these conditions is rooted in preventing potential degradation pathways. The pyrazine ring, while aromatic, can be susceptible to reactions under non-ideal conditions. The chloro and isopropoxy substituents influence the ring's electron density, and exposure to atmospheric oxygen, moisture, or high energy (like heat and light) can initiate degradation.

Q2: My vial of this compound arrived in a cold-chain shipment. Is this standard?

Yes, this is a standard and recommended practice.[1] Cold-chain transportation ensures that the compound's temperature is maintained within the optimal 2-8°C range from the moment it leaves the supplier to its arrival at your facility. This unbroken cold chain is the first step in guaranteeing the material's initial quality and maximizing its shelf life.

Q3: Why is an inert atmosphere specifically recommended?

An inert atmosphere is recommended to prevent two primary forms of degradation:

  • Oxidation: Although pyrazines are relatively stable, prolonged exposure to atmospheric oxygen, especially in the presence of trace impurities or light, can lead to slow oxidation of the ring or the isopropoxy side chain.

  • Hydrolysis: The compound is susceptible to hydrolysis. The C-Cl bond on the pyrazine ring can undergo nucleophilic substitution by water, leading to the formation of 2-hydroxy-5-isopropoxypyrazine. Similarly, the ether linkage of the isopropoxy group can be susceptible to acid-catalyzed hydrolysis if acidic impurities are present. Storing under a dry, inert gas minimizes contact with ambient moisture.

Q4: What are the known incompatibilities for this compound?

While specific reactivity data for this compound is limited, data from structurally similar chlorinated heterocyclic compounds indicate that it should be stored away from:

  • Strong Oxidizing Agents: These can react exothermically and degrade the pyrazine ring system.[3][5]

  • Strong Acids: Acids can catalyze the hydrolysis of the isopropoxy ether group.[3]

  • Heat and Sources of Ignition: Although not highly flammable, keeping the compound away from heat prevents thermal decomposition, which can release toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[3][5]

Q5: My sample was inadvertently left at room temperature overnight. Is it still viable for my experiment?

Short-term exposure to ambient temperature is generally not catastrophic, but it is not ideal. The viability of the compound depends on the duration and the temperature of the excursion.

  • First Step: Immediately return the sample to the recommended 2-8°C storage.

  • Assessment: Before use in a critical synthesis, it is highly advisable to perform a quick quality control check, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess its purity against a retained sample or previous batch data. This verifies if any significant degradation has occurred.

Q6: I've noticed the solid/liquid has developed a slight yellow tint. What does this signify?

A change in color or physical appearance is often the first indicator of chemical degradation. For a compound like this compound, a color change from its native state (typically a white solid or clear liquid) to yellow or brown suggests the formation of impurities. These could be minor oxidation or hydrolysis products. The material should not be used in sensitive applications without purification and characterization to confirm its integrity.

Storage Conditions Summary

For quick reference, the key storage parameters are summarized below.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigeration)[1][2]To minimize thermal degradation and slow down potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[1]To prevent oxidation and moisture-driven hydrolysis.
Container Tightly Sealed[3][4][6]To prevent ingress of air and moisture.
Location Dry, cool, well-ventilated area[3][4]General chemical safety practice to ensure stability and safety.
Incompatibilities Avoid Strong Oxidizing Agents, Strong Acids[3]To prevent hazardous reactions and chemical degradation.
Troubleshooting Guide: Suspected Compound Degradation

If you suspect your sample of this compound has been compromised, follow this logical workflow to assess the situation.

G start Stability Concern Raised (e.g., Improper Storage, Color Change) check_storage Was the compound stored outside of 2-8°C, under air, or near incompatible materials? start->check_storage visual_check Is there a visible change in color or physical state? check_storage->visual_check No perform_qc Action: Perform Quality Control Check (e.g., TLC, LC-MS, NMR) check_storage->perform_qc Yes visual_check->perform_qc Yes use_caution Decision: Proceed with Caution. Consider for non-critical steps first. visual_check->use_caution No, but concern remains compare_data Compare data to Certificate of Analysis or a reference standard. perform_qc->compare_data is_pure Is the compound pure (>97% or as specified)? compare_data->is_pure is_pure->use_caution Yes purify_discard Decision: Do Not Use for Critical Steps. Purify if possible or discard. is_pure->purify_discard No

References

Technical Support Center: Purification of 2-Chloro-5-isopropoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the purification of 2-Chloro-5-isopropoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the removal of impurities from this key chemical intermediate. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Section 1: Understanding Common Impurities

Q1: What are the most likely impurities I will encounter during the synthesis of this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, common impurities can be broadly categorized as follows:

  • Unreacted Starting Materials: These include 2,5-dichloropyrazine and isopropanol. Their presence is typically due to incomplete reactions.

  • Isomeric Byproducts: Positional isomers, such as 2-Chloro-6-isopropoxypyrazine, can form depending on the regioselectivity of the substitution reaction.

  • Over-alkylation Products: Dialkoxypyrazines can be formed if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: 2-Hydroxy-5-isopropoxypyrazine can be generated if moisture is present during the reaction or workup.

  • Solvent-Related Impurities: Residual solvents used in the reaction or purification steps.

It is crucial to characterize your crude product using techniques like GC-MS or LC-MS to identify the specific impurities present in your sample.[1][2][3]

Q2: How can I minimize the formation of these impurities during synthesis?

A2: Minimizing impurity formation at the source is the most effective strategy. Consider the following preventative measures:

  • Temperature Control: Many side reactions, such as the formation of isomeric byproducts, are temperature-dependent. Maintaining precise and consistent temperature control throughout the reaction is critical.[4]

  • Stoichiometry: Carefully controlling the molar ratios of your reactants can prevent the formation of over-alkylation products and reduce the amount of unreacted starting materials.

  • Anhydrous Conditions: The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) will minimize the formation of hydrolysis byproducts.

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion without prolonged reaction times that could lead to degradation or side products.[3]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid compounds. However, challenges can arise.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at all temperatures or when the boiling point of the solvent is higher than the melting point of your compound.[5] Here’s a systematic approach to troubleshoot this issue:

  • Solvent Selection: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or use a solvent/anti-solvent system.

  • Lower the Saturation Temperature: Try dissolving the compound at a lower temperature to avoid exceeding its melting point.

  • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until you observe persistent turbidity. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic compounds, and water acts as an anti-solvent.
Hexane/Ethyl AcetateA non-polar/polar mixture that can be fine-tuned for optimal solubility.
IsopropanolThe synthesis often uses isopropanol, making it a logical first choice to try.
Q4: After recrystallization, my product is still impure. What are the next steps?

A4: If a single recrystallization is insufficient, you have several options:

  • Multiple Recrystallizations: Repeating the recrystallization process can further enhance purity. However, this may lead to significant product loss.

  • Activated Carbon Treatment: If your product has colored impurities, adding a small amount of activated carbon to the hot solution can help adsorb them. The carbon is then removed by hot filtration.[3]

  • Alternative Purification Technique: If recrystallization fails to remove a persistent impurity (especially an isomer), you will likely need to employ a chromatographic method.

Section 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[6][7][8]

Q5: How do I choose the right solvent system (mobile phase) for column chromatography?

A5: The key to successful column chromatography is selecting a mobile phase that provides good separation between your desired product and the impurities.

  • TLC Analysis: Thin Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography method.[6][7] The goal is to find a solvent system where the Rf value of your product is approximately 0.3-0.4, and there is a clear separation from all impurity spots.

  • Start with a Non-Polar Solvent: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[9]

  • Common Mobile Phases: For pyrazine derivatives, mixtures of hexane and ethyl acetate are often effective.[9][10]

Q6: My product is co-eluting with an impurity. How can I improve the separation?

A6: Co-elution indicates that the polarity of your product and the impurity are very similar. To improve separation:

  • Use a Less Polar Eluent: A less polar mobile phase will increase the interaction of the compounds with the polar stationary phase (silica gel), leading to better separation.[5]

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to resolve closely eluting compounds.

  • Reduce Column Loading: Overloading the column is a common cause of poor separation.[5] Ensure you are not loading too much crude material onto the column.

  • Change the Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, you might consider using alumina or a reversed-phase (e.g., C18) stationary phase.[7]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Crude 2. Dissolve Crude Product TLC->Crude Load 4. Load Sample onto Column Crude->Load Column 3. Pack Column with Silica Gel Column->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure G Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Recrystallization->Column If impurities persist Pure Pure Product Recrystallization->Pure If pure Prep_HPLC Preparative HPLC Column->Prep_HPLC For difficult separations Column->Pure If pure Prep_HPLC->Pure

References

Technical Support Center: Optimizing Solvent Systems for 2-Chloro-5-isopropoxypyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 2-Chloro-5-isopropoxypyrazine. As a substituted chloropyrazine, this valuable building block is frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to construct complex molecules in pharmaceutical and materials science research.

The success of these transformations is critically dependent on the careful selection of the reaction solvent. The solvent system does not merely act as a medium for the reactants; it profoundly influences reactant solubility, catalyst stability and activity, reaction kinetics, and even product selectivity. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the complexities of solvent selection and troubleshoot common issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs) on Solvent System Selection
Q1: Why is solvent selection so critical for reactions involving this compound?

A1: The choice of solvent is paramount because the pyrazine ring's electronic nature and the properties of the C-Cl bond present specific challenges. This compound is an electron-deficient heterocycle, which makes the C-Cl bond less reactive in the crucial oxidative addition step of many catalytic cycles compared to aryl bromides or iodides.[1] The solvent system directly impacts several key factors:

  • Solubility: All components—the pyrazine substrate, the coupling partner (e.g., boronic acid or amine), the base, and the catalyst/ligand complex—must have adequate solubility at the reaction temperature. Poor solubility of any component, especially inorganic bases in non-polar solvents, can halt the reaction.[2]

  • Catalyst Activity and Stability: The solvent's polarity and coordinating ability can stabilize or destabilize the active catalytic species. For instance, highly coordinating solvents can sometimes inhibit the catalyst by occupying open coordination sites on the metal center. Conversely, certain solvents are essential for stabilizing intermediates in the catalytic cycle.

  • Reaction Kinetics: The solvent influences the rate of key steps in the catalytic cycle. Polar aprotic solvents, for example, can promote the oxidative addition step and stabilize charged intermediates, thereby accelerating the reaction.[3]

  • Side Reactions: An inappropriate solvent can promote undesirable side reactions such as hydrodehalogenation (replacement of -Cl with -H) or protodeboronation in Suzuki couplings.[4]

Q2: What are the key properties to consider when choosing a solvent for a cross-coupling reaction?

A2: A systematic approach to solvent selection involves evaluating several physicochemical properties in the context of your specific reaction. The most critical properties are summarized in the table below.

PropertyImportance in Cross-Coupling Reactions
Polarity & Dielectric Constant Influences the solubility of polar reagents and the stabilization of charged intermediates. Higher polarity can accelerate rate-limiting steps like oxidative addition.[3]
Boiling Point Determines the maximum accessible reaction temperature. Challenging C-Cl bond activation often requires elevated temperatures (80-120 °C).[1][4]
Coordinating Ability Solvents like THF or dioxane can coordinate to the metal center, influencing catalyst stability and activity. Strongly coordinating solvents like DMF or acetonitrile can sometimes act as catalyst inhibitors.[2]
Protic vs. Aprotic Nature Aprotic solvents (e.g., Toluene, Dioxane, THF) are generally preferred for Pd-catalyzed cross-couplings. Protic solvents (e.g., alcohols, water) can participate in side reactions, such as protodeboronation of boronic acids, but are often used as co-solvents to dissolve inorganic bases.[4]
Table 1: Properties of Common Solvents for Cross-Coupling Reactions
SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Nature
TolueneC₇H₈1112.4Aprotic, Non-polar
1,4-DioxaneC₄H₈O₂1012.2Aprotic, Polar Ether
Tetrahydrofuran (THF)C₄H₈O667.5Aprotic, Polar Ether
Acetonitrile (ACN)C₂H₃N8236.6Aprotic, Polar
N,N-Dimethylformamide (DMF)C₃H₇NO15338.3Aprotic, Polar
2-Propanol (IPA)C₃H₈O8220.2Protic, Polar
WaterH₂O10080.1Protic, Polar
(Data compiled from various sources including[5] and[6])
Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter during Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

Scenario 1: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with an arylboronic acid.

Q3: My Suzuki reaction shows low or no conversion. The starting material is mostly unreacted. What role could the solvent be playing?

A3: Low conversion is a common problem, often linked to the solvent system. Here’s a troubleshooting workflow:

  • Check Base and Substrate Solubility: The most frequent issue is the poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄) in common non-polar solvents like toluene.[2] If the base isn't dissolved or finely suspended, it cannot participate effectively in the transmetalation step.

    • Solution: Switch to a more polar solvent system. A mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) is often effective at dissolving the base.[4][7]

  • Evaluate Solvent Polarity: The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[1] This step is generally favored in more polar solvents.

    • Solution: If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as 1,4-dioxane or 2-MeTHF.[2]

  • Ensure Anhydrous Conditions (if applicable): While water is often used as a co-solvent, its presence can sometimes promote the unwanted protodeboronation of the boronic acid, especially at high temperatures.[4]

    • Solution: If you suspect protodeboronation (confirmed by detecting the de-boronated arene by-product), try running the reaction under strictly anhydrous conditions using a soluble base like KF or CsF.[8]

Q4: I am observing significant formation of 5-isopropoxypyrazine (dehalogenation) and homocoupling of my boronic acid. How can I mitigate these side products by changing the solvent?

A4: These side reactions are competitive pathways that can be suppressed by optimizing the solvent and other conditions.

  • Dehalogenation: This occurs when the chloropyrazine is reduced instead of coupled. It can be promoted by certain catalyst/ligand combinations or the presence of reducing agents. While less directly tied to the solvent, ensuring the use of high-purity, degassed solvents is crucial to eliminate potential impurities that could act as reducing agents.[4]

  • Homocoupling: This side product arises from the coupling of two boronic acid molecules. It is often exacerbated by high temperatures and catalyst decomposition.

    • Solution: A less polar solvent may reduce the rate of homocoupling. Additionally, using a solvent system that allows the reaction to proceed efficiently at a lower temperature can be beneficial. Screening different solvents is the best approach to find the optimal balance.[4]

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki Coupling start Low or No Conversion q1 Is the base soluble in the solvent? start->q1 sol1 Use a solvent mixture (e.g., Dioxane/H₂O) to dissolve the base. q1->sol1 No q2 Is the reaction sluggish at the current temperature? q1->q2 Yes end Reaction Optimized sol1->end sol2 Switch to a higher-boiling polar aprotic solvent (e.g., Dioxane, DMF). q2->sol2 Yes q3 Is protodeboronation or hydrodehalogenation observed? q2->q3 No sol2->end sol3 Use anhydrous solvents and screen different bases (e.g., KF). q3->sol3 Yes q3->end No sol3->end

Caption: A decision tree for troubleshooting Suzuki coupling issues.

Scenario 2: Buchwald-Hartwig Amination

Reaction: Coupling of this compound with a primary or secondary amine.

Q5: My Buchwald-Hartwig amination is failing. What are the best starting solvents to screen for this challenging substrate?

A5: Activating the C-Cl bond of an electron-deficient pyrazine for amination requires a robust catalytic system and an optimal solvent.[1]

  • Recommended Starting Solvents: Aromatic hydrocarbons and polar ethers are the most common and effective solvents.

    • Toluene: A very common and effective solvent, offering a good balance of solubility for many organic reactants and a high boiling point.[2]

    • 1,4-Dioxane: Another excellent choice, its higher polarity can be beneficial for the oxidative addition step.

    • t-Amyl alcohol (t-AmOH): Can be particularly effective, sometimes outperforming traditional solvents.[1]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit or poison the palladium catalyst.[2]

Q6: I am using NaOtBu as a base in toluene, but my reaction is still sluggish. What should I try next?

A6: While NaOtBu is a strong and often effective base, sluggishness can still occur.[1]

  • Increase Polarity: Even with a strong base, the reaction may benefit from a more polar environment. Consider switching from toluene to 1,4-dioxane or a mixture of toluene and dioxane.

  • Consider a Different Base/Solvent Combination: If your substrate is sensitive to NaOtBu, weaker bases like K₃PO₄ or Cs₂CO₃ can be used. However, these bases have very poor solubility in toluene.[1]

    • Solution: When using carbonate or phosphate bases, you must switch to a more polar solvent like 1,4-dioxane or DMF to achieve sufficient solubility and reactivity.[1][2] Vigorous stirring is also essential for these heterogeneous mixtures.[1]

Solvent_Selection_Workflow Solvent System Selection Workflow start Define Reaction (Suzuki vs. Buchwald) q_base What base will be used? start->q_base node_inorganic Inorganic Base (K₂CO₃, K₃PO₄) q_base->node_inorganic Inorganic node_organic Strong Organic Base (NaOtBu, LHMDS) q_base->node_organic Organic/Alkoxide solvent_mix Solvent System: Polar Aprotic + Water/Alcohol (e.g., Dioxane/H₂O) node_inorganic->solvent_mix solvent_aprotic Solvent System: Anhydrous Polar Aprotic (e.g., Toluene, Dioxane, THF) node_organic->solvent_aprotic optimize Optimize: Screen Solvents, Temperature, and Concentration solvent_mix->optimize solvent_aprotic->optimize

Caption: A workflow for selecting an initial solvent system.

Part 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Solvent Screen

This protocol provides a framework for efficiently screening multiple solvents for your cross-coupling reaction.

1. Preparation:

  • To a series of oven-dried reaction vials equipped with magnetic stir bars, add the this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst).

  • In separate vials, weigh the coupling partner (e.g., boronic acid, 1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).

2. Inert Atmosphere:

  • Cap all vials with septa and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.[1]

3. Reagent Addition:

  • Using a syringe, add the degassed screening solvent (e.g., Toluene, Dioxane, 2-MeTHF, THF/H₂O (10:1)) to each corresponding vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Add the coupling partner and base to the reaction mixture under the inert atmosphere.

4. Reaction and Monitoring:

  • Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress at set time points (e.g., 1h, 4h, 16h) by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

5. Analysis:

  • Compare the conversion to the desired product and the formation of side products across the different solvent systems to identify the optimal conditions.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-Chloro-5-isopropoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities and synthetic intermediates is the bedrock of reliable and reproducible science. 2-Chloro-5-isopropoxypyrazine, a heterocyclic compound featuring a pyrazine core, is representative of the scaffolds frequently encountered in medicinal chemistry and materials science.[1][2] Its purity, identity, and stability profile directly impact downstream applications, from reaction yield calculations to the safety and efficacy of final active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present self-validating experimental protocols, and offer a comparative framework to empower scientists in selecting the optimal technique for their specific analytical challenge.

Part 1: Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of a sample by separating the main compound from impurities, starting materials, and byproducts. The choice between gas and liquid chromatography hinges primarily on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable. Given its structure, this compound is expected to have sufficient volatility for GC analysis, making this a highly sensitive and selective method. The coupling with a mass spectrometer provides not only quantitative data but also invaluable structural information for peak identification, which is critical for impurity profiling.[3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a standard GC system equipped with a mass selective detector.[4]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is effective for separating halogenated aromatic compounds.[3]

    • Injector: Operate in splitless mode at 250°C to maximize sensitivity for trace impurity analysis.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 15°C/min.

      • Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400, to cover the parent ion and expected fragmentation patterns.

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep1 Dissolve Sample in Volatile Solvent inj Splitless Injection (250°C) prep1->inj col Capillary Column (e.g., HP-5MS) inj->col Separation ms Mass Spectrometer (EI, 70 eV) col->ms Ionization & Detection data1 Generate Total Ion Chromatogram (TIC) ms->data1 data2 Integrate Peaks (Purity Assessment) data1->data2 data3 Analyze Mass Spectra (Impurity ID) data1->data3

GC-MS workflow from sample preparation to data analysis.
High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is a highly versatile and robust technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[3] For routine quality control (QC) and quantitative analysis of this compound, a reverse-phase HPLC method with UV detection is the industry standard. Its reproducibility and accuracy make it ideal for assay and purity determinations according to pharmacopeial standards.[5][6]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent like acetonitrile at a concentration of ~0.5 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.[3]

  • HPLC Conditions:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides excellent separation for moderately polar compounds.[7]

    • Mobile Phase: An isocratic mixture of Acetonitrile and water (e.g., 60:40 v/v). A buffer, such as phosphate buffer at pH 3, can be added to the aqueous phase to ensure consistent peak shape.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C, to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the pyrazine ring exhibits strong absorbance, likely around 220-270 nm. A diode array detector (DAD) can be used to assess peak purity.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase inj Autosampler Injection prep1->inj col C18 Reverse-Phase Column (30°C) inj->col pump Isocratic Pump (ACN/Water) pump->inj det UV/DAD Detector col->det data1 Generate Chromatogram det->data1 data2 Integrate Peak Areas (% Purity, Assay) data1->data2 data3 Assess Peak Purity (with DAD) data1->data3

HPLC workflow for quantitative analysis and purity assessment.

Part 2: Spectroscopic Methods for Structural Elucidation

While chromatography excels at separation, spectroscopy is required for the definitive confirmation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful and definitive technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR experiments are essential. The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Conditions:

    • Instrument: A 400 MHz (or higher) field spectrometer.[4]

    • Experiments:

      • ¹H NMR: Standard proton experiment. Key signals to observe would be the two distinct aromatic protons on the pyrazine ring, the methine proton of the isopropyl group (likely a septet), and the two equivalent methyl groups of the isopropyl group (likely a doublet).

      • ¹³C NMR: Standard proton-decoupled carbon experiment. This will show distinct signals for each unique carbon atom in the molecule.

cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation cluster_result Conclusion sample Dissolve in CDCl3 h1 Acquire ¹H Spectrum sample->h1 c13 Acquire ¹³C Spectrum sample->c13 h1_interp Analyze Chemical Shifts, Integrals, & Coupling h1->h1_interp c13_interp Count & Assign Carbon Signals c13->c13_interp analysis Correlate Signals to Proposed Structure result Structure Confirmed? analysis->result h1_interp->analysis c13_interp->analysis

Logical workflow for NMR-based structure verification.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. While not a standalone tool for structure proof, it is an excellent method for verifying the presence of key bonds and as a quick identity check against a reference standard.

  • Sample Preparation: This is the simplest protocol. Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.[4] No dilution is necessary.

  • Data Acquisition:

    • Instrument: Any modern FTIR spectrometer equipped with an ATR accessory.[8]

    • Scan Range: Typically 4000-400 cm⁻¹.[4]

    • Resolution: 4 cm⁻¹.[4]

    • Procedure: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance spectrum.

  • Expected Characteristic Peaks:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2980-2960 cm⁻¹: Aliphatic C-H stretch (from the isopropoxy group).

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

    • ~1250-1000 cm⁻¹: C-O-C ether stretch (a strong, characteristic band).

    • ~850-750 cm⁻¹: C-Cl stretch.

Part 3: Performance Comparison and Method Selection Guide

The selection of an analytical method is always a balance between the required information, sensitivity, speed, and available resources. The table below summarizes the key performance characteristics of the discussed techniques, with representative data synthesized from methods for analogous compounds.[4][9]

Parameter GC-MS HPLC-UV NMR Spectroscopy FTIR Spectroscopy
Primary Use Impurity Identification & QuantificationPurity Assay & QuantificationUnambiguous Structure ElucidationFunctional Group Identification
Information Output Quantitative & Structural (Mass)QuantitativeDefinitive StructuralQualitative (Functional Groups)
Typical LOD/LOQ Very Low (ng/L to µg/L)[4]Low (µg/mL)High (mg/mL)High (Major components only)
Linearity (R²) > 0.99> 0.995[9]Not applicable for structure IDNot typically used for quantification
Precision (%RSD) < 10%< 2%[9]Not applicableNot applicable
Sample Throughput MediumHighLowVery High
Key Advantage High sensitivity and specificity for volatile impurities.Robust, reproducible, and ideal for QC environments.Provides absolute structural proof.Fast, simple, and non-destructive identity check.
Key Limitation Requires analyte to be volatile and thermally stable.Less structural information than MS; co-elution can be an issue.Low throughput and requires a significant amount of pure sample.Low sensitivity and provides limited structural detail.
Senior Scientist's Recommendation:
  • For Definitive Structure Proof of a newly synthesized batch: NMR Spectroscopy is non-negotiable. It is the only technique that provides the absolute evidence of chemical structure required for publications, patents, and regulatory filings.

  • For Identifying Unknown Impurities in a reaction mixture: GC-MS is the method of choice. Its separation power combined with mass spectral data allows for the tentative identification of byproducts, aiding in reaction optimization.

  • For Routine Quality Control and Purity Testing of established material: HPLC-UV is the workhorse. Its high precision, robustness, and automation capabilities make it perfect for ensuring batch-to-batch consistency in a development or manufacturing setting.[10]

  • For a quick Identity Confirmation or to check for gross contamination: FTIR Spectroscopy is ideal. It can rapidly confirm the presence of key functional groups and provide a spectral fingerprint to match against a known standard.

By employing a combination of these orthogonal techniques, researchers and drug developers can build a comprehensive analytical package, ensuring a thorough and reliable characterization of this compound and paving the way for successful downstream research and development.

References

A Comparative Guide to 2-Chloro-5-isopropoxypyrazine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold stands out as a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds.[1] The strategic substitution of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of 2-Chloro-5-isopropoxypyrazine with its structurally similar analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological performance supported by experimental data, and the underlying mechanisms of action.

Introduction to Substituted Chloropyrazines

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutics.[1] The introduction of a chlorine atom onto this ring creates a versatile intermediate, the chloropyrazine, which is amenable to a variety of chemical modifications.[2] This versatility has been exploited to generate extensive libraries of pyrazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group for the introduction of various functional groups.[2]

This guide will focus on this compound and its closely related 2-chloro-5-alkoxypyrazine analogs, exploring how the nature of the alkoxy substituent influences their biological profile.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed properties for this compound and its methoxy and ethoxy analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)
2-Chloro-5-methoxypyrazineC₅H₅ClN₂O144.561.2935.01
2-Chloro-5-ethoxypyrazineC₆H₇ClN₂O158.591.6835.01
This compoundC₇H₉ClN₂O172.611.9235.01

Data obtained from computational predictions.[4]

As the alkyl chain of the alkoxy group elongates from methoxy to isopropoxy, there is a corresponding increase in molecular weight and lipophilicity (LogP). This trend can significantly impact cell membrane permeability and interaction with biological targets. The Topological Polar Surface Area (TPSA), a predictor of drug transport properties, remains constant across these analogs as the polar pyrazine and oxygen atoms are unchanged.

Synthesis of 2-Chloro-5-alkoxypyrazines: A General Protocol

The synthesis of 2-chloro-5-alkoxypyrazines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction starting from a readily available dichloropyrazine, such as 2,5-dichloropyrazine.[2] The electron-deficient pyrazine ring facilitates the displacement of a chlorine atom by an alkoxide nucleophile.[2]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound. The same principle can be applied to synthesize the methoxy and ethoxy analogs by substituting isopropanol with methanol or ethanol, respectively.

Materials:

  • 2,5-Dichloropyrazine

  • Isopropanol (anhydrous)

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the sodium isopropoxide.

  • Add a solution of 2,5-dichloropyrazine (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Comparative Biological Activity

The true measure of a compound's potential lies in its biological activity. This section compares the reported anticancer and antimicrobial activities of this compound and its analogs. It is important to note that the data presented here is compiled from various studies and may not have been generated under identical experimental conditions.

Anticancer Activity

Pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[3][6] The following table summarizes the cytotoxic activity (IC₅₀ values) of some pyrazine derivatives against different cancer cell lines. While direct comparative data for the 2-chloro-5-alkoxy series is limited, the presented data for related compounds provides valuable structure-activity relationship (SAR) insights.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon Cancer)0.35[7]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colon Cancer)0.54[7]
A pyrazine sulfonamide derivativeA549 (Lung Cancer)Not specified, but showed activity[8]
Pyrimidodiazepine based on 2-chloro-4-anilinoquinazolineVarious (Leukemia, Colon, CNS, Melanoma, etc.)Potent activity reported[9][10]

The data suggests that the pyrazine scaffold is a versatile platform for the development of potent anticancer agents. The high potency of the indoloquinoline derivative highlights the importance of the overall molecular architecture in achieving significant cytotoxicity.[7]

Antimicrobial Activity

Substituted chloropyrazines have also been investigated for their antimicrobial properties.[11] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. The following table presents MIC values for various pyrazine derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
N'-Substituted Pyrazine-2-Carbohydrazide DerivativesStaphylococcus aureus>1000[11]
N'-Substituted Pyrazine-2-Carbohydrazide DerivativesEscherichia coli>1000[11]
Pyrazine-2-carboxylic acid derivative (P10)Candida albicans3.125[12]
Pyrazine-2-carboxylic acid derivative (P6, P7, P9, P10)Pseudomonas aeruginosa25[12]

The data indicates that while some simple pyrazine derivatives show limited antibacterial activity, more complex structures incorporating the pyrazine ring can exhibit potent and selective antimicrobial effects.[11][12]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[13]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against bacteria or fungi.[11][14]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth only)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform a two-fold serial dilution of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the microbial inoculum to each well containing the serially diluted compound. Include positive and negative control wells.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Pyrazine derivatives exert their biological effects by modulating various cellular signaling pathways.[3][15] Understanding these mechanisms is crucial for rational drug design and development.

PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer. Several studies have shown that pyrazine-containing compounds can inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[7]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression AKT->CellCycle Promotes S6K S6K mTORC1->S6K Promotes Translation eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Inhibitor of Pyrazine Pyrazine Derivative Pyrazine->PI3K Inhibits Pyrazine->AKT Inhibits

References

A Comparative Guide to 2-Chloro-5-isopropoxypyrazine Derivatives and Their Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. This guide provides an in-depth comparative analysis of 2-chloro-5-isopropoxypyrazine derivatives, with a particular focus on their activity as kinase inhibitors. While direct comparative studies on a broad series of this compound derivatives are not extensively available in the public domain, valuable insights can be drawn from structurally analogous compounds, particularly the closely related pyrimidine derivatives, which have been the subject of intensive research in the development of targeted cancer therapies.

This guide will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering a comprehensive resource for researchers in the field of drug discovery. We will draw heavily on the well-documented development of the potent Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378), which features a 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidine core, as a foundational analogue to understand the potential of the this compound scaffold.

The Pyrazine Scaffold: A Versatile Core in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrazine ring, with its two nitrogen atoms, provides a rigid scaffold that can be readily functionalized to interact with the ATP-binding pocket of kinases. The 2-chloro substituent serves as a key reactive handle for introducing various side chains, while the 5-isopropoxy group can influence solubility, metabolic stability, and interactions with the hydrophobic regions of the kinase domain.

Synthesis of this compound Derivatives: A General Overview

The synthesis of this compound derivatives typically begins with commercially available starting materials and involves a series of well-established organic reactions. A general synthetic route is outlined below. The specific choice of reagents and reaction conditions can be adapted to introduce a variety of substituents at the 2-position of the pyrazine ring, allowing for the exploration of structure-activity relationships.

General Synthetic Workflow

G A 2,5-Dichloropyrazine C Nucleophilic Aromatic Substitution A->C B Isopropanol B->C D This compound C->D Base (e.g., NaH) F Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig amination) D->F E Amine (R-NH2) E->F G 2-Amino-5-isopropoxypyrazine Derivative F->G Pd catalyst, ligand, base

Caption: General synthetic workflow for 2-amino-5-isopropoxypyrazine derivatives.

Comparative Biological Activity: Insights from the Pyrimidine Analogue, Ceritinib (LDK378)

The development of Ceritinib (LDK378), a potent and selective ALK inhibitor, provides a rich source of data for understanding the SAR of related heterocyclic scaffolds. The 2-isopropoxy-5-methylphenylamino group at the 2-position of the pyrimidine ring in Ceritinib is crucial for its high affinity and selectivity for ALK.[1][2] By analogy, we can infer that similar substitutions on a this compound core could also yield potent kinase inhibitors.

The following table summarizes the inhibitory activity of Ceritinib and a hypothetical series of this compound derivatives, illustrating potential SAR trends.

Compound IDScaffoldR Group at 2-positionALK IC50 (nM)c-Met IC50 (nM)
Ceritinib (LDK378) 5-chloropyrimidine2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline0.28
Hypothetical 1a This compound2-isopropoxy-5-methyl-4-(piperidin-4-yl)anilinePredicted: < 1Predicted: < 20
Hypothetical 1b This compound2-isopropoxy-5-methylanilinePredicted: 10-50Predicted: > 100
Hypothetical 1c This compound4-(piperidin-4-yl)anilinePredicted: 50-200Predicted: > 500
Hypothetical 1d This compoundAnilinePredicted: > 500Predicted: > 1000

Predicted values are based on SAR trends observed for Ceritinib and other kinase inhibitors. Actual values would require experimental validation.

Structure-Activity Relationship (SAR) Insights

Based on the data for Ceritinib and general principles of kinase inhibitor design, we can infer the following SAR for this compound derivatives:

  • The 2-Anilino Moiety: A substituted aniline at the 2-position is critical for potent kinase inhibition. The substituents on the aniline ring play a key role in modulating potency and selectivity.

  • The Isopropoxy Group: The isopropoxy group on the pyrazine ring likely occupies a hydrophobic pocket in the kinase active site, contributing to binding affinity.

  • The Piperidine Group: The piperidine moiety, as seen in Ceritinib, often enhances solubility and provides a vector for interaction with the solvent-exposed region of the kinase, which can improve pharmacokinetic properties.

The Anaplastic Lymphoma Kinase (ALK) Signaling Pathway: A Key Target

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, can drive the growth and survival of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The ALK signaling pathway involves the activation of several downstream effectors, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which ultimately promote cell proliferation, survival, and invasion.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Simplified ALK signaling pathway in cancer.

Experimental Protocols

Synthesis of 2-(2-Isopropoxy-5-methyl-4-(piperidin-4-yl)anilino)-5-isopropoxypyrazine (Hypothetical Example)

Materials:

  • This compound

  • 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a reaction vial, add this compound (1.0 eq), 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., ALK)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions or a DMSO control.

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G A Prepare Compound Dilutions B Add Kinase and Incubate A->B C Initiate Kinase Reaction (add Substrate/ATP) B->C D Incubate C->D E Stop Reaction and Deplete ATP (add ADP-Glo Reagent) D->E F Generate Luminescent Signal (add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Data Analysis (IC50 determination) G->H

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. By drawing parallels with the well-established structure-activity relationships of analogous pyrimidine-based inhibitors like Ceritinib, researchers can rationally design and synthesize new derivatives with potent and selective activity against key cancer targets such as ALK. The synthetic and assay protocols provided in this guide offer a practical framework for the evaluation of these compounds. Further exploration of this chemical space is warranted and has the potential to yield new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5-isopropoxypyrazine for Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive development. Pyrazine derivatives, in particular, are of significant interest due to their prevalence in bioactive molecules and functional materials.[1] This guide provides an in-depth spectroscopic analysis of 2-Chloro-5-isopropoxypyrazine, a substituted pyrazine with potential applications in drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide will present a detailed, predicted spectroscopic profile based on foundational principles and data from analogous structures.

To provide a tangible framework for analysis, we will compare the predicted data for this compound with experimentally obtained spectroscopic data for a closely related and readily available analogue, 2-Methoxypyrazine. This comparative approach will not only serve to validate the predicted structural features of our target compound but also to illuminate the subtle yet significant influence of substituent changes on the resulting spectroscopic fingerprints. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Spectroscopic Techniques for Structural Elucidation

The structural confirmation of organic molecules like this compound relies on a synergistic application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms.

  • Mass Spectrometry (MS) : Determines the molecular weight and elemental composition of a compound and can reveal structural information through the analysis of fragmentation patterns.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.

The logical workflow for the comprehensive spectroscopic analysis and structure confirmation is depicted below.

Spectroscopic Analysis Workflow Figure 1: General Workflow for Spectroscopic Structure Confirmation cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound nmr ¹H & ¹³C NMR synthesis->nmr Sample Submission ms Mass Spectrometry synthesis->ms Sample Submission ir Infrared Spectroscopy synthesis->ir Sample Submission data_analysis Spectral Data Analysis (Chemical Shifts, m/z, Vibrational Frequencies) nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation comparison Comparison with Analogue (2-Methoxypyrazine) structure_elucidation->comparison final_confirmation Final Structure Confirmation comparison->final_confirmation

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation :

    • Accurately weigh 10-20 mg of the high-purity sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte signals.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Transfer the solution to a clean NMR tube and cap it securely.

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment is used.

    • The spectral width is typically set to 16 ppm, centered around 8 ppm for aromatic compounds.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are employed.

    • The number of scans can range from 16 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • A proton-decoupled single-pulse experiment is utilized to simplify the spectrum to single lines for each unique carbon.

    • The spectral width is set to approximately 200-220 ppm.

    • Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Instrumentation : An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source.

  • Sample Preparation (ESI) : Dissolve the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.[2] The solution is then infused directly into the ESI source.

  • Data Acquisition (EI) : The sample is introduced into the high vacuum of the mass spectrometer, where it is bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Data Processing : The mass spectra are recorded and analyzed to identify the molecular ion peak ([M]⁺) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.

  • Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film is cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Spectroscopic Data Comparison: this compound vs. 2-Methoxypyrazine

This section presents the predicted spectroscopic data for this compound and compares it with the known experimental data for 2-Methoxypyrazine.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the proton environments in a molecule. The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups, like the pyrazine nitrogen atoms and the chlorine atom, will deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups, such as alkoxy groups, will shield protons, moving their signals upfield.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2-Methoxypyrazine (in CDCl₃)

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-3~8.0Singlet-1H
H-6~7.8Singlet-1H
-CH(CH₃)₂~4.8Septet~6.01H
-CH(CH ₃)₂~1.4Doublet~6.06H
2-Methoxypyrazine H-38.09Doublet1.41H
H-58.01Doublet2.81H
H-67.84Doublet of Doublets2.8, 1.41H
-OCH₃3.94Singlet-3H

Data for 2-Methoxypyrazine sourced from SDBS (Spectral Database for Organic Compounds)

Analysis of ¹H NMR Data:

  • Pyrazine Ring Protons : In this compound, two singlets are predicted for the pyrazine ring protons (H-3 and H-6) due to their isolation from other protons. In contrast, the protons on the 2-Methoxypyrazine ring exhibit splitting due to coupling with each other. The downfield chemical shifts in both molecules are characteristic of protons on an electron-deficient aromatic ring.

  • Alkoxy Group Protons : The isopropoxy group in our target compound is expected to show a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methoxy group in 2-Methoxypyrazine gives a characteristic singlet at around 3.94 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Carbons attached to electronegative atoms (N, O, Cl) are deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Methoxypyrazine (in CDCl₃)

CompoundCarbon AtomPredicted/Experimental Chemical Shift (δ, ppm)
This compound C-2~150
C-3~135
C-5~155
C-6~130
-C H(CH₃)₂~70
-CH(C H₃)₂~22
2-Methoxypyrazine C-2158.4
C-3134.4
C-5135.9
C-6130.6
-OCH₃53.2

Data for 2-Methoxypyrazine sourced from SDBS (Spectral Database for Organic Compounds)

Analysis of ¹³C NMR Data:

  • Pyrazine Ring Carbons : The carbon atoms in the pyrazine ring of both molecules are expected to resonate in the downfield region (130-160 ppm). The carbon attached to the chlorine (C-2) and the isopropoxy group (C-5) in this compound are predicted to have the highest chemical shifts due to the direct attachment of electronegative atoms.

  • Alkoxy Group Carbons : The carbons of the isopropoxy group are expected in the upfield region, with the methine carbon appearing further downfield than the methyl carbons. Similarly, the methoxy carbon in 2-Methoxypyrazine is found at a characteristic chemical shift of around 53.2 ppm.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation analysis. The presence of chlorine in this compound will be evident from the isotopic pattern of the molecular ion peak.

Table 3: Predicted MS Data for this compound and Experimental Data for 2-Methoxypyrazine

CompoundMolecular FormulaMolecular WeightPredicted/Experimental Molecular Ion Peak(s) (m/z)Key Fragment Ions (Predicted/Experimental)
This compound C₇H₉ClN₂O172.61[M]⁺: 172, [M+2]⁺: 174 (approx. 3:1 ratio)157, 130, 115, 87
2-Methoxypyrazine C₅H₆N₂O110.11[M]⁺: 110109, 82, 68, 53, 42

Data for 2-Methoxypyrazine sourced from NIST Chemistry WebBook.[2]

Analysis of MS Data:

  • Molecular Ion Peak : The most telling feature for this compound will be the presence of two molecular ion peaks at m/z 172 and 174, with a relative intensity ratio of approximately 3:1. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). 2-Methoxypyrazine shows a single molecular ion peak at m/z 110.

  • Fragmentation Pattern : The fragmentation of this compound is predicted to involve the loss of a methyl group (to give a fragment at m/z 157), followed by the loss of the entire isopropoxy group or subsequent fragmentations of the pyrazine ring. The fragmentation of 2-Methoxypyrazine involves the loss of a hydrogen atom, followed by the loss of a methyl radical and subsequent ring fragmentation.

The predicted fragmentation pathway for this compound is illustrated below.

Fragmentation Pathway Figure 2: Predicted EI Mass Spectrometry Fragmentation of this compound M [C₇H₉ClN₂O]⁺˙ m/z = 172/174 F1 [C₆H₆ClN₂O]⁺ m/z = 157/159 M->F1 - •CH₃ F2 [C₄H₃ClN₂]⁺˙ m/z = 114/116 M->F2 - C₃H₆O F3 [C₃H₂ClN]⁺˙ m/z = 75/77 F2->F3 - HCN

Caption: Predicted fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups within a molecule.

Table 4: Predicted IR Data for this compound and Experimental Data for 2-Methoxypyrazine

CompoundPredicted/Experimental IR Absorption Bands (cm⁻¹)Assignment
This compound ~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1600-1450C=C and C=N stretching (aromatic ring)
~1250-1000C-O stretching (ether)
~800-600C-Cl stretch
2-Methoxypyrazine 3060-3010Aromatic C-H stretch
2980-2840Aliphatic C-H stretch
1590, 1540, 1480, 1440C=C and C=N stretching (aromatic ring)
1260, 1030C-O stretching (ether)

Data for 2-Methoxypyrazine sourced from NIST Chemistry WebBook.[2]

Analysis of IR Data:

  • Common Features : Both molecules will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region. Strong C-O stretching bands are expected for the ether linkages in both compounds.

  • Differentiating Feature : The key differentiating feature in the IR spectrum of this compound will be the presence of a C-Cl stretching absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. This band will be absent in the spectrum of 2-Methoxypyrazine.

Conclusion

This guide has provided a comprehensive framework for the spectroscopic analysis and structural confirmation of this compound. By leveraging the foundational principles of NMR, MS, and IR spectroscopy, we have generated a detailed predicted spectroscopic profile for this molecule. The comparison with the experimental data of the analogous compound, 2-Methoxypyrazine, serves to highlight the key spectral features that would confirm the presence of the chloro and isopropoxy substituents.

The methodologies and comparative data presented herein offer a robust and scientifically sound approach for researchers engaged in the synthesis and characterization of novel pyrazine derivatives. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is paramount for advancing drug development and materials science.

References

A Comparative Guide to the Biological Activity of 2-Chloro-5-isopropoxypyrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The strategic placement of various substituents on the pyrazine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This guide focuses on a specific subset of these compounds: 2-Chloro-5-alkoxypyrazine derivatives, with 2-Chloro-5-isopropoxypyrazine as our reference compound. The interplay between the electron-withdrawing chloro group at the 2-position and the variable alkoxy group at the 5-position presents an intriguing avenue for SAR exploration.

Synthesis of 2-Chloro-5-alkoxypyrazine Analogs

The synthesis of 2-Chloro-5-alkoxypyrazine analogs can be achieved through a multi-step process, typically starting from commercially available pyrazine derivatives. A plausible synthetic route is outlined below. The causality behind these experimental choices lies in established organic chemistry principles, ensuring high yield and purity of the final compounds.

Proposed Synthetic Workflow

Synthetic Workflow A 2,5-Dichloropyrazine C Nucleophilic Aromatic Substitution A->C Reactant B Sodium Alkoxide (NaOR) B->C Reagent D 2-Chloro-5-alkoxypyrazine Analog C->D Product

Caption: Proposed synthetic pathway for 2-Chloro-5-alkoxypyrazine analogs.

Experimental Protocol: General Procedure for the Synthesis of 2-Chloro-5-alkoxypyrazine Analogs

This protocol describes a general method for the nucleophilic aromatic substitution reaction to generate a series of 2-Chloro-5-alkoxypyrazine analogs.

Materials:

  • 2,5-Dichloropyrazine

  • Various alcohols (methanol, ethanol, propanol, isopropanol, butanol, etc.)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Preparation of the Sodium Alkoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol to a suspension of sodium hydride in the anhydrous solvent at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium alkoxide solution, add a solution of 2,5-Dichloropyrazine in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (2,5-Dichloropyrazine) is consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-5-alkoxypyrazine analog.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Biological Activity: An Inferential Analysis

Due to the absence of direct comparative studies on a homologous series of 2-Chloro-5-alkoxypyrazine analogs, the following data is a modeled representation based on established structure-activity relationships for other substituted chloropyrazine and pyrazine derivatives.[1][3] This approach allows us to predict how variations in the alkoxy chain might influence biological activity.

Antimicrobial Activity

Substituted pyrazine derivatives have demonstrated significant potential as antimicrobial agents.[1][4] The lipophilicity and steric bulk of the substituents can play a crucial role in their ability to penetrate bacterial cell membranes and interact with intracellular targets.

Table 1: Inferred Antimicrobial Activity of 2-Chloro-5-alkoxypyrazine Analogs

Compound R (Alkoxy Group) Predicted MIC (μg/mL) vs. S. aureus Predicted MIC (μg/mL) vs. E. coli
Analog 1 Methoxy (-OCH3)32 - 6464 - 128
Analog 2 Ethoxy (-OCH2CH3)16 - 3232 - 64
This compound Isopropoxy (-OCH(CH3)2)8 - 16 16 - 32
Analog 3 Propoxy (-O(CH2)2CH3)16 - 3232 - 64
Analog 4 Butoxy (-O(CH2)3CH3)32 - 6464 - 128

Inferred Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Effect of Alkyl Chain Length: It is hypothesized that increasing the alkyl chain length of the alkoxy group from methoxy to propoxy/isopropoxy enhances lipophilicity, which may facilitate better penetration through the bacterial cell wall, leading to improved antimicrobial activity.[5]

  • Optimal Lipophilicity: The isopropoxy group appears to provide an optimal balance of lipophilicity and steric hindrance for potent activity.

  • Steric Hindrance: Further increasing the chain length to butoxy and beyond may lead to a decrease in activity, possibly due to unfavorable steric interactions with the biological target or reduced aqueous solubility.

Anticancer Activity

Pyrazine derivatives have also been investigated for their anticancer properties, often acting as inhibitors of various kinases or other enzymes involved in cell proliferation and survival.[6][7]

Table 2: Inferred Anticancer Activity of 2-Chloro-5-alkoxypyrazine Analogs

Compound R (Alkoxy Group) Predicted IC50 (µM) vs. Human Cancer Cell Line (e.g., HeLa)
Analog 1 Methoxy (-OCH3)15 - 25
Analog 2 Ethoxy (-OCH2CH3)10 - 20
This compound Isopropoxy (-OCH(CH3)2)5 - 10
Analog 3 Propoxy (-O(CH2)2CH3)8 - 15
Analog 4 Butoxy (-O(CH2)3CH3)12 - 25

Inferred Structure-Activity Relationship (SAR) for Anticancer Activity:

  • The trend observed for anticancer activity is predicted to be similar to that for antimicrobial activity, with the isopropoxy group conferring the highest potency.[6]

  • The size and shape of the alkoxy group are likely critical for fitting into the binding pocket of the target enzyme. The branched nature of the isopropoxy group might provide a better fit compared to linear chains.

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological activity data, standardized and validated assays are essential. The following are detailed protocols for the primary in vitro assays used to evaluate the antimicrobial and anticancer activities of novel compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC by visual inspection of bacterial growth C->D

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activity of this compound and its analogs. Based on inferred structure-activity relationships from related pyrazine derivatives, the isopropoxy substituent appears to be a promising feature for enhancing both antimicrobial and anticancer activities. The provided experimental protocols offer a standardized approach for the synthesis and biological evaluation of these compounds.

Future research should focus on the actual synthesis and systematic biological testing of a series of 2-Chloro-5-alkoxypyrazine analogs to validate these inferred SARs. Further studies to elucidate the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on this promising chemical scaffold.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Chloro-5-isopropoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-Chloro-5-isopropoxypyrazine, a key building block in modern medicinal chemistry. We will explore the likely synthetic route, anticipate potential impurities, and critically evaluate the most effective analytical techniques for their detection and quantification, supported by illustrative data and detailed protocols.

The Synthetic Landscape: Anticipating Impurities in this compound Synthesis

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5][6][7] This reaction involves the deprotonation of a phenol, in this case, 2-chloro-5-hydroxypyrazine, to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 2-bromopropane.

A Plausible Synthetic Route:

  • Deprotonation: 2-chloro-5-hydroxypyrazine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This step generates the corresponding sodium or potassium salt (the pyrazinolate).

  • Nucleophilic Substitution (SN2): 2-bromopropane (or a related isopropyl halide) is added to the reaction mixture. The pyrazinolate anion displaces the bromide ion in an SN2 reaction to form the desired this compound.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted and purified, typically by column chromatography or recrystallization.

This synthetic pathway, while generally robust, can introduce several process-related impurities:

  • Unreacted Starting Materials: Residual 2-chloro-5-hydroxypyrazine and 2-bromopropane.

  • By-products of Side Reactions:

    • Elimination Product: The basic conditions can promote the E2 elimination of HBr from 2-bromopropane, yielding propene gas. While volatile, this can indicate inefficiency in the primary reaction.

    • Dialkylation Product: Although sterically hindered, trace amounts of a dialkylated product could form if other reactive sites are present.

    • Hydrolysis Product: If water is present during work-up, the unreacted pyrazinolate can be protonated back to 2-chloro-5-hydroxypyrazine.

  • Impurities from Starting Materials: Any impurities present in the initial 2-chloro-5-hydroxypyrazine or 2-bromopropane will be carried through the synthesis.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is paramount for a comprehensive purity assessment. Each method offers unique advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating and quantifying the target compound from its non-volatile impurities.

Strengths:

  • Excellent for separating non-volatile and thermally labile compounds.

  • High precision and accuracy for quantitative analysis.

  • Method development is well-established and governed by pharmacopeial guidelines.[8][9][10][11][12]

Limitations:

  • May not detect highly volatile impurities.

  • Requires reference standards for the confident identification and quantification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry.

Strengths:

  • Ideal for detecting volatile impurities such as residual solvents and by-products like propene (if trapped).

  • Mass spectrometry provides structural information, aiding in the identification of unknown impurities.

  • Highly sensitive for trace analysis.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization may be required for some compounds to improve volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in a molecule.

Strengths:

  • Provides unambiguous structural confirmation of the main compound and impurities.

  • Quantitative NMR (qNMR) can determine purity without the need for a specific reference standard for each impurity.

  • Can detect a wide range of impurities, both expected and unexpected.

Limitations:

  • Lower sensitivity compared to HPLC and GC-MS.

  • Complex mixtures can lead to overlapping signals, making interpretation difficult.

Comparative Experimental Data

To illustrate the strengths of each technique, the following tables present hypothetical data from the analysis of a synthesized batch of this compound.

Table 1: HPLC Purity Analysis

Peak No.Retention Time (min)Compound IdentityPeak Area (%)
12.52-chloro-5-hydroxypyrazine0.25
24.8This compound 99.65
36.2Unknown Impurity 10.05
47.9Unknown Impurity 20.05

Table 2: GC-MS Impurity Profile

Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Relative Abundance (%)
3.1Isopropanol (solvent)45, 43, 310.08
4.5This compound 172, 157, 130, 115 99.90
5.82-bromopropane122, 124, 430.02

Table 3: ¹H NMR Purity and Structural Confirmation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15s1HPyrazine H
7.80s1HPyrazine H
5.20septet1H-CH(CH₃)₂
1.40d6H-CH(CH ₃)₂

A small integral at ~9.5 ppm, corresponding to the hydroxyl proton of unreacted 2-chloro-5-hydroxypyrazine, indicates a trace impurity.

Experimental Protocols

Adherence to validated analytical procedures is critical for regulatory compliance and data integrity. The following protocols are provided as a starting point for method development and validation, in line with ICH Q2(R1) guidelines.[13][14][15][16][17]

HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in 50:50 Acetonitrile:Water.

GC-MS Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: 50 °C for 2 min, then ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 35-350 amu

  • Sample Preparation: Dissolve 1 mg/mL in Dichloromethane.

¹H NMR Spectroscopy for Structural Confirmation and Purity
  • Spectrometer: 400 MHz or higher

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: ~10 mg/mL

  • Parameters: Standard ¹H acquisition with a 30-degree pulse and a relaxation delay of 1 second.

  • Data Processing: Apply a 0.3 Hz line broadening exponential function prior to Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh ~10mg of This compound B Dissolve in 10mL of 50:50 ACN:Water A->B C Vortex and Sonicate B->C D Filter through 0.45µm syringe filter C->D E Inject 10µL into HPLC System D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection at 254nm F->G H Integrate Chromatogram G->H I Calculate Peak Area % H->I J Report Purity I->J

Caption: HPLC Purity Analysis Workflow.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation A_gc Weigh ~5mg of This compound B_gc Dissolve in 5mL of Dichloromethane A_gc->B_gc C_gc Transfer to GC vial B_gc->C_gc D_gc Inject 1µL into GC-MS System C_gc->D_gc E_gc Separation on DB-5ms Column (Temperature Program) D_gc->E_gc F_gc Mass Spectrometry Detection (EI, 70eV) E_gc->F_gc G_gc Analyze Total Ion Chromatogram F_gc->G_gc H_gc Identify Peaks by Mass Spectra G_gc->H_gc I_gc Quantify Volatile Impurities H_gc->I_gc

Caption: GC-MS Volatile Impurity Analysis Workflow.

Conclusion and Recommendations

A multi-faceted approach is essential for the robust purity assessment of synthesized this compound.

  • Primary Purity Assay: HPLC with UV detection should be the primary method for quantifying the main component and any non-volatile impurities. Its precision and accuracy are well-suited for batch release testing.

  • Orthogonal Technique for Volatiles: GC-MS is a critical orthogonal technique to identify and quantify residual solvents and volatile by-products that may be missed by HPLC.

  • Definitive Structural Confirmation: ¹H NMR spectroscopy is indispensable for the initial structural confirmation of the synthesized material and for identifying any major structural isomers or impurities that may co-elute in chromatographic methods.

By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of this compound for its intended application. This rigorous analytical approach not only satisfies regulatory expectations but also upholds the scientific integrity of the research and development process.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Chloro-5-isopropoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the cross-reactivity of 2-Chloro-5-isopropoxypyrazine. In the absence of direct published cross-reactivity studies for this specific molecule, this document serves as a comprehensive framework, outlining the necessary experimental designs and rationale for robustly evaluating its analytical specificity.

Introduction: The Imperative of Specificity

This compound (CAS: 1081522-65-7) is a substituted pyrazine, a class of heterocyclic aromatic compounds prevalent in pharmaceuticals, agrochemicals, and as flavor and fragrance components.[1][2][3][4] Given the potential for structural similarity with other pyrazine derivatives, metabolites, or synthetic precursors, understanding the cross-reactivity of analytical methods is not merely a procedural step but a critical component of ensuring data integrity, safety, and efficacy in regulated environments.

Structural Analogs: Selecting Potential Cross-Reactants

A robust cross-reactivity study begins with the judicious selection of compounds that are structurally similar to the target analyte. For this compound, the following compounds are proposed for evaluation based on shared structural motifs (pyrazine core) and substituent similarities (chloro, alkoxy, and alkyl groups).

Compound NameCAS NumberMolecular FormulaRationale for Inclusion
This compound 1081522-65-7C7H9ClN2OTarget Analyte
2-Chloro-5-methoxypyrazine33332-31-9C5H5ClN2OIsosteric replacement of isopropoxy with methoxy group.[8]
2-Chloro-3-isopropylpyrazine57674-20-1C7H9ClN2Isomeric variation in substituent position.[4]
2-Methoxy-3-isopropylpyrazine25773-40-4C8H12N2OSubstitution of chloro with methoxy group.[9]
5-Chloropyrazin-2-ol6263-54-3C4H3ClN2OPotential synthetic precursor or metabolite.[10]
Pyrazine290-37-9C4H4N2Core pyrazine structure.[4]

Comparative Analysis: A Multi-Methodological Approach

To provide a comprehensive assessment of cross-reactivity, a combination of high-resolution chromatographic techniques and a sensitive immunoassay is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds like pyrazines, offering high sensitivity and structural information.[1][2][3] However, positional isomers of alkylpyrazines can yield very similar mass spectra, making chromatographic separation crucial for unambiguous identification.[2][3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Standard Solutions dilution Serial Dilutions start->dilution spiking Matrix Spiking dilution->spiking injection GC Injection spiking->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection peak_integration Peak Integration detection->peak_integration rt_determination Retention Time Determination peak_integration->rt_determination ms_comparison Mass Spectra Comparison rt_determination->ms_comparison

Caption: Workflow for GC-MS based cross-reactivity assessment.

  • Standard Preparation: Prepare individual stock solutions (1 mg/mL) of this compound and each potential cross-reactant in methanol.

  • Working Solutions: Create a series of working solutions by diluting the stock solutions to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • GC-MS System: An Agilent 6890N GC coupled to a 5975 Mass Selective Detector, or equivalent.

  • GC Conditions:

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar column.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Analyze the chromatograms for each compound to determine their retention times. For co-injection experiments, assess the ability of the method to resolve the target analyte from potential cross-reactants.

CompoundRetention Time (min)Key Mass Fragments (m/z)Resolution from Target Analyte
This compound 15.2 172, 157, 130, 87 -
2-Chloro-5-methoxypyrazine13.8144, 129, 115, 69Baseline Resolved
2-Chloro-3-isopropylpyrazine14.9156, 141, 114, 77Partial Co-elution
2-Methoxy-3-isopropylpyrazine14.5152, 137, 110, 65Baseline Resolved
5-Chloropyrazin-2-ol18.5130, 102, 75Baseline Resolved
Pyrazine8.280, 53Baseline Resolved
High-Performance Liquid Chromatography (HPLC)

HPLC provides a complementary separation technique, particularly for less volatile or thermally labile compounds.[11] Reversed-phase HPLC is a common method for the analysis of pyrazine derivatives.[12]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Standard Solutions dilution Serial Dilutions start->dilution injection HPLC Injection dilution->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection peak_integration Peak Integration detection->peak_integration rt_determination Retention Time Determination peak_integration->rt_determination purity_analysis Peak Purity Analysis rt_determination->purity_analysis

Caption: Workflow for HPLC-based cross-reactivity assessment.

  • Standard Preparation: Prepare individual stock solutions (1 mg/mL) of this compound and each potential cross-reactant in acetonitrile.

  • Working Solutions: Create a series of working solutions by diluting the stock solutions to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • HPLC System: A Waters Alliance 2695 separations module with a 2998 Photodiode Array (PDA) detector, or equivalent.

  • HPLC Conditions:

    • Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Data Analysis: Determine the retention time for each compound. For co-injection experiments, evaluate the resolution between the target analyte and potential cross-reactants.

CompoundRetention Time (min)Resolution from Target Analyte
This compound 8.5 -
2-Chloro-5-methoxypyrazine7.2Baseline Resolved
2-Chloro-3-isopropylpyrazine8.8Partial Co-elution
2-Methoxy-3-isopropylpyrazine8.1Co-eluting
5-Chloropyrazin-2-ol5.4Baseline Resolved
Pyrazine3.1Baseline Resolved
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays are highly sensitive but can be susceptible to cross-reactivity from structurally related molecules.[5][6][7] A competitive ELISA is an effective format for assessing the cross-reactivity of small molecules.

ELISA_Workflow cluster_steps ELISA Protocol coating Coat Plate with Antigen blocking Block Non-specific Sites coating->blocking incubation Incubate with Antibody and Competitor blocking->incubation washing1 Wash incubation->washing1 secondary_ab Add Secondary Antibody washing1->secondary_ab washing2 Wash secondary_ab->washing2 substrate Add Substrate washing2->substrate readout Measure Signal substrate->readout

Caption: Workflow for competitive ELISA to assess cross-reactivity.

  • Antigen Coating: Coat a 96-well plate with a conjugate of this compound (hapten) and a carrier protein (e.g., BSA).

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Competition: Add a constant amount of primary antibody (raised against the hapten-protein conjugate) and varying concentrations of either this compound (for the standard curve) or the potential cross-reactants to the wells.

  • Incubation and Washing: Incubate to allow competition for antibody binding. Wash the plate to remove unbound reagents.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate that produces a colored product in the presence of the enzyme.

  • Signal Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated as: (% Cross-reactivity) = (IC50 of this compound / IC50 of cross-reactant) x 100.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100
2-Chloro-5-methoxypyrazine5020
2-Chloro-3-isopropylpyrazine2540
2-Methoxy-3-isopropylpyrazine2005
5-Chloropyrazin-2-ol>1000<1
Pyrazine>1000<1

Discussion and Interpretation of Results

The hypothetical data presented illustrates how a multi-faceted approach provides a comprehensive understanding of potential cross-reactivity.

  • GC-MS and HPLC: These chromatographic techniques are powerful for resolving the target analyte from most of the selected structural analogs. However, the partial co-elution of 2-Chloro-3-isopropylpyrazine in both methods highlights the importance of selecting orthogonal techniques for confirmation. The similar mass spectra of pyrazine isomers underscore the need for high-quality chromatographic separation.[2][3]

  • ELISA: The immunoassay demonstrates the highest potential for cross-reactivity, particularly from compounds with minor structural modifications, such as 2-Chloro-3-isopropylpyrazine and 2-Chloro-5-methoxypyrazine. This is expected as antibodies often recognize broader structural motifs.[5][6] The significantly lower cross-reactivity of the core pyrazine structure and the potential precursor indicates a degree of specificity of the hypothetical antibody for the substituted pyrazine.

Conclusion: A Framework for Rigorous Cross-Reactivity Assessment

This guide provides a detailed framework for conducting a thorough cross-reactivity study of this compound. By employing a combination of high-resolution chromatographic methods (GC-MS and HPLC) and a sensitive immunoassay (ELISA), researchers can gain a comprehensive understanding of the analytical selectivity for this compound. The provided protocols and hypothetical data serve as a blueprint for designing and interpreting such studies, ultimately contributing to the generation of reliable and defensible scientific data.

References

A Comparative Guide to Validating the Therapeutic Potential of 2-Chloro-5-isopropoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling a Novel Pyrazine Scaffold

The drug discovery pipeline is in constant need of novel chemical entities that can address unmet medical needs. Pyrazine and its derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3][4][5] These nitrogen-containing heterocycles are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3] This guide focuses on 2-Chloro-5-isopropoxypyrazine, a specific derivative with limited public data, presenting a strategic framework for its therapeutic validation.

This compound (CAS: 1081522-65-7) is a small molecule whose therapeutic potential is largely unexplored.[6][7][8][9] Its structure, featuring a pyrazine core, a chloro substituent, and an isopropoxy group, suggests potential interactions with various biological targets. The electron-withdrawing nature of the chlorine atom and the lipophilic character of the isopropoxy group may influence its pharmacokinetic and pharmacodynamic properties. Given the broad bioactivity of the pyrazine family, a systematic, multi-tiered validation process is essential to uncover and verify the therapeutic promise of this specific compound.[2][3]

This document serves as a comprehensive guide for researchers, outlining a logical, evidence-based workflow to assess the therapeutic viability of this compound. We will compare its hypothetical potential against established therapeutic classes and provide detailed, self-validating experimental protocols to guide its preclinical journey from initial screening to preliminary mechanism of action studies.

Comparative Landscape: Positioning this compound

Given the novelty of this compound, its therapeutic positioning is hypothetical and must be determined experimentally. The pyrazine scaffold is a known component in several kinase inhibitors.[2] Therefore, a primary hypothesis could be its potential as an anticancer agent targeting protein kinases. This positions it in a competitive landscape alongside established kinase inhibitors.

Therapeutic Target ClassExample Approved DrugMechanism of ActionPotential Advantage of a Novel Pyrazine
Tyrosine Kinase Inhibitors ImatinibInhibits BCR-Abl, c-KIT, and PDGF-R kinasesPotentially novel selectivity profile, overcoming resistance mutations, improved safety.
Serine/Threonine Kinase Inhibitors DabrafenibInhibits BRAF kinase with V600E mutationActivity against different kinase families (e.g., mTOR, CDK), broader anti-proliferative effects.[2]
Other Anti-cancer Agents DoxorubicinDNA intercalator and Topoisomerase II inhibitorHigher specificity for cancer cells, reduced cardiotoxicity, circumvention of multi-drug resistance.

The key differentiator for a new molecule like this compound would be a unique efficacy and safety profile. This could manifest as higher potency against a specific cancer cell line, a novel mechanism of action that circumvents existing resistance, or a significantly better therapeutic window (the ratio of a drug's toxic dose to its therapeutic dose).[10]

Experimental Validation: A Phased Approach

A rigorous, phased approach is critical to efficiently validate the therapeutic potential of a novel compound.[11] This workflow is designed to generate decision-making data at each stage, from broad initial screening to more focused mechanistic studies.[12][13][14]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Advanced & In Vivo Models A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Broad Panel Cytotoxicity Screening (e.g., NCI-60 Cell Line Panel) A->B Quality Control C Dose-Response & IC50 Determination (MTT / SRB Assays) B->C Identify Active Hits D Selectivity Index Calculation (Cancer vs. Normal Cell Lines) C->D Quantify Potency & Selectivity E Target Class Identification (e.g., Kinase Inhibition Panel) D->E Prioritize Potent Compounds I 3D Spheroid/Organoid Model Testing F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Induction Assays (Annexin V / PI Staining) E->G H Pathway Analysis (Western Blot for Key Markers) E->H Validate Target Engagement H->I Confirm Efficacy in Complex Models J ADME-Tox Profiling (In Vitro) I->J Assess Drug-like Properties K In Vivo Efficacy Study (Xenograft Mouse Model) J->K Evaluate In Vivo Potential

Caption: Phased workflow for validating a novel therapeutic compound.

The initial step is to determine if this compound exhibits cytotoxic effects against cancer cells.[10][12][15] The MTT assay is a robust, colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[13][16][17]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture & Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in appropriate media until ~80% confluency.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include "vehicle control" (DMSO only) and "untreated control" wells. Use a known cytotoxic agent like Doxorubicin as a positive control.

  • Incubation & Assay:

    • Incubate the plates for 48 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%.[12][13]

Trustworthiness Check: The inclusion of positive (Doxorubicin) and negative (vehicle) controls is essential. The positive control validates that the assay system can detect cytotoxicity, while the vehicle control ensures that the solvent (DMSO) is not causing toxicity at the concentrations used. Comparing the IC50 value in cancer cells versus normal cells yields the Selectivity Index (SI), a crucial measure of cancer-specific toxicity.[16][17]

If the compound shows potent and selective cytotoxicity, the next step is to understand how it works. Given that many pyrazine derivatives are kinase inhibitors, a kinase panel screen is a logical starting point.[2]

Protocol: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis).[13]

  • Cell Treatment: Seed a suitable cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates. Treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.[13]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Causality and Interpretation: A significant increase in the Annexin V-positive populations indicates that the compound's cytotoxic effect is mediated through the induction of apoptosis. This is a desirable characteristic for an anti-cancer drug, as it is a controlled form of cell death that minimizes inflammation.

G cluster_0 Cell State cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis cluster_3 Staining Result A Viable Cell Intact Membrane Phosphatidylserine (PS) inside B Early Apoptotic Cell Intact Membrane PS flipped to outside A->B Drug Treatment Induces Apoptosis Res1 Annexin V: Negative PI: Negative A->Res1 Stains as C Late Apoptotic / Necrotic Cell Compromised Membrane PS outside B->C Loss of Membrane Integrity Res2 Annexin V: Positive PI: Negative B->Res2 Stains as Res3 Annexin V: Positive PI: Positive C->Res3 Stains as

Caption: Logic of Annexin V / PI apoptosis assay.

Data Summary and Future Directions

All quantitative data should be meticulously recorded and summarized for comparative analysis.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineCell TypeThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)Selectivity Index (SI)
MCF-7 Breast Adenocarcinoma10.5 ± 1.20.8 ± 0.14.8
A549 Lung Carcinoma15.2 ± 2.11.1 ± 0.23.3
HEK293 Normal Kidney50.1 ± 4.55.5 ± 0.9-
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

A promising result would be a low micromolar or nanomolar IC50 against cancer cell lines and a significantly higher IC50 against normal cells, indicating a favorable therapeutic window.[16][17]

Future Directions: If the initial in vitro data is promising, subsequent steps should include:

  • Advanced In Vitro Models: Testing in 3D cell cultures like spheroids or organoids, which better mimic the tumor microenvironment.[18]

  • ADME-Tox Profiling: In vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity to evaluate the compound's drug-like properties.[19]

  • In Vivo Validation: If the compound has a strong in vitro profile and acceptable ADME-Tox properties, progression to animal models (e.g., tumor xenografts in mice) is warranted to evaluate efficacy and safety in a living organism.[20]

This structured validation pathway ensures that resources are directed toward compounds with the highest probability of success, transforming a novel chemical scaffold into a potential therapeutic reality.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-isopropoxypyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-isopropoxypyrazine, a halogenated heterocyclic compound. In the absence of a comprehensive Safety Data Sheet (SDS) with specific disposal instructions, this document synthesizes best practices for the management of chlorinated organic waste to ensure the safety of laboratory personnel and the protection of the environment.

Understanding the Hazard Profile: An Evidence-Based Approach

  • Toxicity: Many chlorinated organic compounds are toxic if inhaled, ingested, or absorbed through the skin.[2]

  • Environmental Persistence: Halogenated compounds can be persistent in the environment and may be toxic to aquatic life.[2]

  • Combustion Byproducts: Incomplete combustion of chlorinated organics can generate hazardous byproducts such as hydrogen chloride gas, carbon monoxide, and carbon dioxide.[3]

Given these potential risks, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a necessary barrier between the researcher and potential chemical exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87 standards. A face shield may be necessary for splash hazards.[4][5]Protects eyes from splashes and potential vapors.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[5][6]Prevents skin absorption. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A standard laboratory coat is required. For larger quantities or potential for significant exposure, a chemically resistant apron or coveralls should be considered.[5]Protects skin and personal clothing from contamination.
Respiratory Protection To be used in cases of poor ventilation or when handling powders that may become airborne. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is recommended.[6]Prevents inhalation of harmful vapors or aerosols.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as halogenated organic waste .[7] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a specific waste container for halogenated organic solids or liquids.

  • Never mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[7]

Step 2: Container Selection and Labeling
  • Use a chemically compatible and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for organic waste.

  • Clearly label the container with "Halogenated Organic Waste" and the full chemical name: "this compound." List all other components and their approximate concentrations if it is a mixed waste stream.

Step 3: Accumulation and Storage
  • Store the sealed waste container in a well-ventilated area , such as a designated satellite accumulation area within the laboratory, which is typically located in a fume hood.

  • Keep the container closed at all times , except when adding waste.

  • Store away from incompatible materials.

Step 4: Final Disposal
  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The standard and most effective method for the final disposal of halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[8][9][10][11] This process is designed to break down the toxic compounds and scrub harmful acid gases from the emissions.[8][9][11]

Emergency Procedures: Spill and Exposure

In case of a spill:

  • Evacuate the immediate area.

  • If the spill is significant or you are not trained to handle it, notify your EHS department immediately.

  • For small spills, if you are trained and have the appropriate PPE and spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

In case of personal exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition Start Handling 2-Chloro-5- isopropoxypyrazine Waste Assess Assess Hazards (Halogenated Organic) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Container Select & Label Compatible Container Segregate->Container Store Store in Ventilated Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Incinerate High-Temperature Incineration EHS->Incinerate caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-isopropoxypyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-isopropoxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.